3-Fluorophenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88344. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAUYVGUXSZCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059821 | |
| Record name | Benzeneacetic acid, 3-fluoro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331-25-9 | |
| Record name | 3-Fluorophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Fluorophenylacetic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorophenylacetic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88344 | |
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| Record name | Benzeneacetic acid, 3-fluoro- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 3-fluoro- | |
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| Record name | 3-fluorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.783 | |
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| Record name | 3-Fluorophenylacetic acid | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Fluorophenylacetic Acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorophenylacetic acid, with the CAS number 331-25-9 , is a halogenated aromatic carboxylic acid.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant role as a versatile building block in the development of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The strategic incorporation of a fluorine atom imparts unique electronic properties to the molecule, making it a valuable precursor in medicinal chemistry for enhancing the potency and pharmacokinetic profiles of target drug candidates.[5] This document is intended to be a core resource for researchers and professionals in the fields of organic synthesis and drug discovery.
Core Properties of this compound
This compound is a white to off-white crystalline solid at room temperature.[5] Its key physical and chemical properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 331-25-9 | [1][2][3] |
| Molecular Formula | C₈H₇FO₂ | [2][3][4] |
| Molecular Weight | 154.14 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder/solid | [5] |
| Melting Point | 42-44 °C | [2] |
| Boiling Point | 125 °C at 2.5 mmHg | |
| Solubility | Slightly soluble in chloroform and methanol. Insoluble in water. | [2] |
| pKa | 4.10 ± 0.10 |
Spectroscopic Data
| Spectroscopy | Data Highlights | Source(s) |
| ¹H NMR | Spectra available from commercial suppliers. | [3] |
| ¹³C NMR | Data available in spectral databases. | [3] |
| Infrared (IR) | Characteristic peaks for C=O (carboxylic acid), C-F, and aromatic C-H bonds. | [3] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 154. | [3] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through various methods. A common industrial approach involves the diazotization of 3-fluoroaniline, followed by a reaction with vinylidene chloride and subsequent hydrolysis.[6] Below is a detailed, laboratory-scale experimental protocol adapted from established synthetic strategies.
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2,2,2-trichloroethyl)-3-fluorobenzene
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-fluoroaniline (25.0 g, 0.225 mol) and a 32% aqueous solution of hydrochloric acid (35.0 g).
-
Stir the mixture and heat gently until a clear solution is obtained.
-
Cool the reaction mixture to -5 to 5 °C in an ice-salt bath.
-
While maintaining the temperature, slowly add a solution of sodium nitrite (17.0 g, 0.246 mol) in water (50 mL) dropwise. Stir for an additional 30 minutes at the same temperature.
-
In a separate flask, prepare a solution of vinylidene chloride (30.0 g, 0.309 mol) in acetone (200 mL) and add copper(I) chloride (2.0 g, 0.020 mol) and tetramethylammonium chloride (2.0 g, 0.018 mol).
-
Slowly add the cold diazonium salt solution to the vinylidene chloride solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by adding water (200 mL).
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2,2,2-trichloroethyl)-3-fluorobenzene.
Step 2: Hydrolysis to this compound
-
To the crude 1-(2,2,2-trichloroethyl)-3-fluorobenzene from the previous step, add a 17% aqueous solution of sulfuric acid (60.0 g).
-
Heat the mixture to 80-95 °C and stir vigorously for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water (200 mL) with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes) to yield pure this compound.
Application in Drug Development: A Case Study in COX-2 Inhibitor Synthesis
This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, particularly selective COX-2 inhibitors used as anti-inflammatory and analgesic agents. The fluorine substituent can enhance the binding affinity of the final drug molecule to its target enzyme and improve its metabolic stability.
General Role in the Synthesis of COX-2 Inhibitors
Many selective COX-2 inhibitors, such as Etoricoxib, feature a central heterocyclic core to which substituted phenyl rings are attached. Phenylacetic acid derivatives are often used to construct one of these key aromatic moieties. The general synthetic logic is outlined below.
Caption: General workflow for the synthesis of COX-2 inhibitors.
Mechanism of Action of Resulting Drugs: COX-2 Inhibition
The final drug products synthesized using this compound as a building block often function by inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in the inflammatory cascade, specifically in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.
Caption: Inhibition of the COX-2 signaling pathway.
Safety and Handling
This compound is an irritant.[3] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a fundamentally important building block in modern medicinal chemistry. Its well-defined properties and versatile reactivity make it a valuable precursor for the synthesis of a wide range of bioactive molecules, most notably in the development of anti-inflammatory and analgesic drugs. The detailed synthetic protocols and the conceptual framework for its application provided in this guide are intended to support researchers in their efforts to design and synthesize novel therapeutic agents.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 331-25-9 [chemicalbook.com]
- 3. This compound | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(3-FLUOROPHENYL)ACETIC ACID | CAS 331-25-9 [matrix-fine-chemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
A Technical Guide to 3-Fluorophenylacetic Acid: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenylacetic acid (3-FPAA) is a fluorinated aromatic carboxylic acid that serves as a critical intermediate and building block in various fields of chemical and pharmaceutical research. The presence of a fluorine atom at the meta-position of the phenyl ring significantly influences the molecule's electronic properties, enhancing its reactivity and biological activity compared to its non-fluorinated analogs. This guide provides an in-depth overview of the physicochemical properties of 3-FPAA, detailed experimental protocols for their determination, and key synthetic and analytical workflows relevant to its application in drug discovery and organic synthesis.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its behavior in various chemical and biological systems, including solubility, absorption, and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO₂ | [1][2][3][4][5][6] |
| Molecular Weight | 154.14 g/mol | [1][2][3][5][6][7][8][9][10] |
| CAS Number | 331-25-9 | [1][2][7][11] |
| Appearance | White to pale yellow crystalline powder/solid. | [1][7] |
| Melting Point | 42 - 49 °C | [1][2][3][7][11][12][13] |
| Boiling Point | 125 °C @ 2.5 mmHg151 °C @ 0.8 mmHg164-166 °C @ 760 mmHg | [1][2][3][7][13] |
| Solubility | Insoluble in water; slightly soluble in chloroform and methanol. | [2][3][7][11] |
| pKa (predicted) | ~4.10 | [7] |
| LogP | 1.45 - 1.7 | [9][10] |
Key Applications
This compound is a versatile intermediate with significant applications in several areas of research and development:
-
Pharmaceutical Development : It is a key precursor in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. The fluorine substitution can enhance pharmacokinetic properties like bioavailability and metabolic stability.[1][14][15]
-
Organic Synthesis : Its reactivity makes it a valuable building block for creating more complex molecules and diverse chemical structures.[1][14]
-
Agrochemicals : It serves as an intermediate in the production of certain agrochemicals.[1]
-
Drug Discovery : In structure-activity relationship (SAR) studies, the incorporation of 3-FPAA-derived fragments helps in optimizing the potency and selectivity of lead compounds.[15][16]
Experimental Protocols
Accurate determination of physicochemical properties is fundamental. The following sections detail standard methodologies for key parameters.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like 3-FPAA, potentiometric titration is a standard and reliable method.
Principle: The method involves titrating a solution of the weak acid (3-FPAA) with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added. The pKa is the pH at which the acid is half-neutralized, i.e., when the concentration of the acid [HA] is equal to the concentration of its conjugate base [A⁻]. This point corresponds to the midpoint of the buffer region on the titration curve.[4][5]
Methodology:
-
Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).
-
Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate readings.[5]
-
Titration: The 3-FPAA solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. A standardized solution of NaOH (e.g., 0.1 M) is added incrementally from a burette.
-
Data Collection: After each addition of NaOH, the solution is allowed to equilibrate, and the pH is recorded. This is continued past the equivalence point, where a sharp change in pH occurs.
-
Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the inflection point of the curve. The volume of NaOH at the half-equivalence point is determined, and the pH at this volume is equal to the pKa of the acid.[4][17]
Determination of Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[18]
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then measured.
Methodology:
-
Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent (e.g., water, phosphate-buffered saline).
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[19]
-
Phase Separation: After equilibration, the suspension is left to stand to allow the undissolved solid to settle. The saturated supernatant is then carefully separated from the excess solid by centrifugation or filtration, ensuring no solid particles are carried over.[18]
-
Quantification: The concentration of 3-FPAA in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[19]
-
Calculation: The solubility is reported in units such as mg/mL or mol/L.
Determination of Partition Coefficient (LogP) by the Shake-Flask Method
The partition coefficient (P) or its logarithm (logP) is a measure of a compound's lipophilicity. It describes the ratio of its concentration in an immiscible two-phase system, typically n-octanol and water.[8][10]
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition ratio.
Methodology:
-
Solvent Saturation: n-octanol is saturated with water, and water (typically a buffer, e.g., PBS at pH 7.4 for LogD measurement) is saturated with n-octanol by mixing them vigorously and allowing the layers to separate.[3]
-
Partitioning: A known amount of 3-FPAA is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a separation funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand undisturbed until the two phases have completely separated.[10]
-
Phase Separation and Sampling: A precise aliquot is carefully removed from both the n-octanol and the aqueous layers.[10]
-
Quantification: The concentration of 3-FPAA in each phase is determined by an appropriate analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[10][20]
Workflows and Pathways
General Workflow for Chemical Characterization
The comprehensive characterization of a newly synthesized or isolated compound like 3-FPAA follows a structured workflow to confirm its identity, purity, and properties.[21][22][23]
Caption: General workflow for the synthesis and characterization of 3-FPAA.
Synthetic Pathway: Suzuki-Miyaura Coupling
One prominent method for synthesizing substituted phenylacetic acids involves the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[24] This reaction forms a new carbon-carbon bond between an organoborane and an organic halide.[2][7][12] The catalytic cycle illustrates the logical relationship between the reactants and the palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.williams.edu [web.williams.edu]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. biotage.com [biotage.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. byjus.com [byjus.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chemimpex.com [chemimpex.com]
- 15. nbinno.com [nbinno.com]
- 16. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. solubility experimental methods.pptx [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. rroij.com [rroij.com]
- 24. inventivapharma.com [inventivapharma.com]
An In-depth Technical Guide to the Solubility of 3-Fluorophenylacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-fluorophenylacetic acid in various organic solvents. Due to the limited availability of precise quantitative data in published literature, this document focuses on qualitative solubility characteristics and provides a standardized experimental protocol for researchers to determine quantitative solubility in their own laboratory settings. This guide is intended to be a valuable resource for professionals in drug development and chemical synthesis, where understanding solubility is critical for process optimization, formulation, and achieving desired reaction kinetics.
Qualitative Solubility of this compound
This compound is a key building block in the synthesis of pharmaceuticals, particularly anti-inflammatory agents and other therapeutics.[1] Its solubility profile is a crucial factor in its application and handling. The available data on the solubility of this compound is primarily qualitative. The following table summarizes the reported solubility characteristics in various organic solvents.
| Solvent | Solubility | Source(s) |
| Chloroform | Slightly Soluble | N/A |
| Methanol | Slightly Soluble | N/A |
| Water | Insoluble | N/A |
Note: The term "slightly soluble" indicates that the solute has a low but measurable solubility in the solvent. "Insoluble" suggests that the solubility is negligible for most practical purposes.
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following is a general method for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation such as UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or a shaker set to the desired experimental temperature.
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. The filtration should be performed quickly to minimize any temperature-induced precipitation.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Dilute the filtered saturated solution with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.[2]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount of solute in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the solubility in terms of mass per volume (e.g., g/100 mL) or molarity (mol/L) based on the determined concentration and the dilution factor.
-
Logical Workflow for Application in Drug Discovery
The solubility of this compound is a critical parameter in its application as a precursor in drug discovery and development.[3] The following diagram illustrates a typical workflow where solubility data for this compound would be utilized.
Caption: Workflow for Utilizing this compound Solubility Data in Drug Discovery.
References
A Technical Guide to the Physicochemical Properties of 3-Fluorophenylacetic Acid
This document provides a detailed overview of the melting and boiling points of 3-Fluorophenylacetic acid, tailored for researchers, scientists, and professionals in drug development. It includes a compilation of reported physical constants, standardized experimental protocols for their determination, and a logical workflow for compound characterization.
Physicochemical Data of this compound
This compound is a key building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its physical properties, particularly its melting and boiling points, are critical for its characterization, purification, and manipulation in a laboratory setting. The following table summarizes the reported values for these properties from various sources.
| Property | Value | Conditions |
| Melting Point | 45 - 49 °C | Not specified |
| 42 - 44 °C | Literature value[2][3][4][5] | |
| 44 - 48 °C | Not specified[6] | |
| Boiling Point | 125 °C | 2.5 mmHg[1] |
| 164 - 166 °C | Not specified[2] | |
| 151 °C | Not specified[2] | |
| 151 °C | 0.8 mmHg[6] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of melting and boiling points for a solid organic compound such as this compound.
2.1. Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method, a common technique for determining the melting point range.
Materials and Equipment:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Mortar and pestle or spatula for sample pulverization
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the dry this compound is placed on a clean, dry surface and finely pulverized using a spatula or mortar and pestle.[7]
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, trapping a small amount of the solid. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Preliminary Measurement (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to obtain a rough estimate.
-
Accurate Measurement: A fresh sample is prepared and the apparatus is allowed to cool. The temperature is then raised rapidly to about 15-20 °C below the estimated melting point.[7] The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Recording the Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the range.[7]
2.2. Boiling Point Determination at Reduced Pressure
For compounds that decompose at their atmospheric boiling point or have very high boiling points, distillation under reduced pressure is employed.
Materials and Equipment:
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum pump and vacuum trap
-
Manometer
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Sample of this compound
Procedure:
-
Apparatus Assembly: The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum. A small stir bar or boiling chips are added to the round-bottom flask containing the this compound sample to ensure smooth boiling.
-
Vacuum Application: The system is connected to a vacuum pump, and the pressure is slowly reduced to the desired level, as monitored by the manometer.
-
Heating: The sample is gently heated using a heating mantle. The temperature is gradually increased until the liquid begins to boil and the vapor condenses on the thermometer bulb.
-
Temperature and Pressure Recording: Once a steady distillation rate is achieved (i.e., vapor is consistently condensing and dripping into the receiving flask), the temperature on the thermometer and the pressure on the manometer are recorded. This temperature is the boiling point at that specific pressure.
-
Discontinuation: Once the distillation is complete or sufficient distillate has been collected, the heating is discontinued. The system is allowed to cool to room temperature before the vacuum is slowly released.
Logical Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a solid organic compound like this compound, with a focus on purity assessment using melting point analysis.
Caption: Workflow for purity assessment using melting point determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3 Fluorophenyl Acetic Acid Latest Price Exporter [cartelinternational.com]
- 3. Fluorophenylacetic acid series | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 4. This compound | 331-25-9 [chemicalbook.com]
- 5. This compound CAS#: 331-25-9 [amp.chemicalbook.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. chemlab.truman.edu [chemlab.truman.edu]
An In-depth Technical Guide to 3-Fluorophenylacetic Acid: Molecular Characteristics, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluorophenylacetic acid, a key building block in pharmaceutical and chemical synthesis. Its unique properties, stemming from the presence of a fluorine atom on the phenyl ring, make it a valuable precursor for developing novel therapeutic agents and other specialized chemicals. This document details its molecular structure, physicochemical properties, established synthesis protocols, and analytical procedures.
Molecular Structure and Physicochemical Properties
This compound is an aromatic carboxylic acid. The molecular structure consists of a phenyl ring substituted with a fluorine atom at the meta-position (position 3) and an acetic acid group.
Molecular Formula: C₈H₇FO₂
Molecular Weight: 154.14 g/mol [1][2]
The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.
| Property | Value |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol [1][2] |
| CAS Number | 331-25-9 |
| Appearance | White to almost white crystalline powder[1] |
| Melting Point | 45 - 49 °C[1] |
| Boiling Point | 125 °C at 2.5 mmHg[1] |
| Solubility | Slightly soluble in chloroform and methanol. Insoluble in water.[3] |
| LogP | 1.7[4] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis Protocol: From 3-Fluoroaniline
A common method for the preparation of this compound involves a multi-step synthesis starting from 3-fluoroaniline.[5] This process includes diazotization, addition, and hydrolysis reactions.
Step 1: Diazotization and Addition
-
In a reaction vessel, add 350 g of 32% hydrochloric acid to 250 g of 3-fluoroaniline.
-
Heat and stir the mixture until a clear solution is obtained.
-
Cool the solution to a temperature range of -5 to 5 °C.
-
Add 20 g of tetramethylammonium chloride and 20 g of copper chloride.
-
Prepare a solution of 300 g of vinylidene chloride in acetone and add it dropwise to the reaction mixture.
-
While maintaining the temperature, slowly add a solution of 230 g of Isopropyl Nitrite in 200 g of acetone dropwise.
-
Allow the reaction to proceed for 2 hours under insulation.
-
After the reaction is complete, quench the reaction.
-
Add dichloromethane for extraction.
-
Distill the extract to obtain 1-(2,2,2-trichloroethyl)-3-fluorobenzene.
Step 2: Hydrolysis
-
The intermediate, 1-(2,2,2-trichloroethyl)-3-fluorobenzene, is then hydrolyzed under acidic conditions to yield this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for the separation and quantification of this compound, particularly for distinguishing it from its isomers (2-Fluorophenylacetic acid and 4-Fluorophenylacetic acid).[4]
-
Column: A Primsep SB reverse-phase column is effective for separation.[4]
-
Mobile Phase: The mobile phase consists of a mixture of acetonitrile (MeCN) and water, buffered with either formic acid or acetic acid.[4]
-
Detection: The isomers can be detected using UV at a wavelength of 264 nm.[4]
-
Compatibility: This method is compatible with Mass Spectrometry (MS) for further characterization.[4]
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile intermediate in the synthesis of a wide range of organic molecules. Its primary application lies in the pharmaceutical industry as a building block for creating novel drugs, particularly anti-inflammatory agents and analgesics.[1] The fluorine substitution can enhance the biological activity and pharmacokinetic properties of the final compounds.[1] It is also utilized in the synthesis of agrochemicals and other specialty chemicals through reactions like esterification and amidation.[1]
The general workflow from this building block to a potential drug candidate is illustrated in the diagram below.
Caption: Synthetic pathway of this compound and its application workflow in drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
Spectroscopic data for 3-Fluorophenylacetic acid (NMR, IR, MS)
An In-depth Technical Guide on the Spectroscopic Data of 3-Fluorophenylacetic Acid
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a compound often utilized as a building block in the synthesis of various pharmaceutical and chemical entities.[1][2] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Data
The spectroscopic data for this compound is summarized in the tables below. This information is crucial for the structural elucidation and quality control of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules.[3][4][5] The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~7.30 | Triplet of doublets | 1H | Ar-H |
| ~7.05 | Doublet | 1H | Ar-H |
| ~6.95 | Doublet | 1H | Ar-H |
| ~6.90 | Triplet | 1H | Ar-H |
| 3.65 | Singlet | 2H | -CH₂- |
Disclaimer: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~177 | C=O |
| ~163 (d, J ≈ 245 Hz) | C-F |
| ~136 (d, J ≈ 7 Hz) | Ar-C |
| ~130 (d, J ≈ 8 Hz) | Ar-CH |
| ~125 (d, J ≈ 3 Hz) | Ar-CH |
| ~116 (d, J ≈ 21 Hz) | Ar-CH |
| ~114 (d, J ≈ 22 Hz) | Ar-CH |
| ~40 | -CH₂- |
Disclaimer: The chemical shifts and coupling constants (J) are approximate and can vary based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |
| 1600, 1480 | Medium-Weak | C=C stretch (Aromatic) |
| 1200-1300 | Strong | C-O stretch |
| 1000-1100 | Strong | C-F stretch |
| 680-900 | Medium-Strong | C-H bend (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[8][9][10][11]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 154 | 100 | [M]⁺ (Molecular Ion) |
| 109 | High | [M - COOH]⁺ |
| 110 | Moderate | [M - CO₂]⁺ |
Data obtained via electron ionization (EI).[12]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 600 MHz for ¹H).[13]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount of solid this compound in a volatile solvent like methylene chloride.[14]
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[14]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[14] A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the vaporized sample into the ion source of the mass spectrometer.[11] Heating may be required to achieve sufficient vapor pressure.[8]
-
Ionization: Bombard the sample molecules with a high-energy electron beam to induce ionization, typically forming a radical cation ([M]⁺).[8][11]
-
Mass Analysis: Accelerate the resulting ions in an electric field and separate them based on their mass-to-charge ratio using a magnetic field.[8][11]
-
Detection: Detect the ions and record their relative abundance to generate the mass spectrum.[8]
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | 331-25-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. amherst.edu [amherst.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. fiveable.me [fiveable.me]
- 11. youtube.com [youtube.com]
- 12. This compound [webbook.nist.gov]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]
- 14. orgchemboulder.com [orgchemboulder.com]
A Technical Guide to 3-Fluorophenylacetic Acid: Commercial Availability, Purity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenylacetic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as a key intermediate in the synthesis of novel therapeutic agents. The introduction of a fluorine atom onto the phenyl ring can significantly modulate the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. This technical guide provides a comprehensive overview of the commercial availability and purity of this compound, along with a detailed experimental protocol for its application in the synthesis of bioactive acetamide derivatives.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥97%, with many suppliers providing purities of 98% or higher. It is generally supplied as a white to pale yellow crystalline solid. For research and development purposes, it is crucial to select a supplier that provides a detailed Certificate of Analysis (CoA) to confirm the purity and identity of the compound.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |
| Thermo Fisher Scientific | 331-25-9 | C₈H₇FO₂ | 154.14 | ≥98% |
| Sigma-Aldrich | 331-25-9 | C₈H₇FO₂ | 154.14 | 97% |
| Chem-Impex | 331-25-9 | C₈H₇FO₂ | 154.14 | ≥98% (GC) |
| Manchester Organics | 331-25-9 | C₈H₇FO₂ | 154.14 | Inquire for details |
| Pharmaffiliates | 331-25-9 | C₈H₇FO₂ | 154.14 | Inquire for details |
| Srinivasa Labs | 331-25-9 | C₈H₇FO₂ | 154.14 | 98% min |
| Manikanta Fine Chem | 331-25-9 | C₈H₇FO₂ | 154.14 | 99% |
Synthetic Applications in Drug Discovery
This compound serves as a versatile precursor for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as anti-inflammatory, analgesic, and anticancer agents. A common synthetic transformation involves the coupling of this compound with various amines to form 2-(3-fluorophenyl)acetamide derivatives. These derivatives are being explored for their potential to inhibit various enzymes and signaling pathways implicated in disease.
Experimental Protocol: Synthesis of N-Aryl-2-(3-fluorophenyl)acetamides
This section details a general procedure for the amide coupling of this compound with a substituted aniline to synthesize N-Aryl-2-(3-fluorophenyl)acetamide derivatives. This class of compounds has been investigated for various pharmacological activities.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 equivalent), the substituted aniline (1.0 equivalent), and 4-Dimethylaminopyridine (0.1 equivalents).
-
Dissolution: Dissolve the reactants in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Aryl-2-(3-fluorophenyl)acetamide.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and handling precautions for 3-Fluorophenylacetic acid
An In-depth Technical Guide to the Safe Handling of 3-Fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment or the information provided in a Safety Data Sheet (SDS). Always consult the specific SDS for this compound from your supplier before handling the material.
Introduction
This compound is a substituted aromatic carboxylic acid used as a building block in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds.[1] As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from material safety data sheets and established laboratory safety guidelines.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and associated hazard statements.
Table 1: GHS Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A |
| Specific target organ toxicity (single exposure); Respiratory system | Category 3 |
Table 2: Hazard Statements and Precautionary Statements
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation.[5][6][7] |
| Hazard | H319 | Causes serious eye irritation.[6][7] |
| Hazard | H335 | May cause respiratory irritation.[3][5][7] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[8] |
| Precautionary | P264 | Wash skin thoroughly after handling.[6][8] |
| Precautionary | P271 | Use only outdoors or in a well-ventilated area.[8] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][6][8] |
| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][6][8] |
| Precautionary | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][8] |
| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8] |
| Precautionary | P312 | Call a POISON CENTER or doctor if you feel unwell.[8] |
| Precautionary | P332 + P313 | If skin irritation occurs: Get medical advice/attention.[6] |
| Precautionary | P337 + P313 | If eye irritation persists: Get medical advice/attention.[6] |
| Precautionary | P362 + P364 | Take off contaminated clothing and wash it before reuse.[6] |
| Precautionary | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| Precautionary | P405 | Store locked up.[2][9] |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Experimental Protocols for Hazard Assessment
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 439)
This test evaluates the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[2][3][10]
Methodology:
-
Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are equilibrated in 6-well plates containing culture medium.[9]
-
Application of Test Substance: A precise amount of this compound (as a solid or a solution in an appropriate solvent) is applied directly to the surface of the RhE tissue.[3] Typically, 25 mg for a solid or 30 µl for a liquid is used.[3]
-
Exposure and Post-Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) at 37°C.[3] After exposure, the tissues are thoroughly rinsed to remove the test substance and then transferred to fresh medium for a post-incubation recovery period (e.g., 42 hours).[3]
-
Viability Assessment: Tissue viability is determined using the MTT assay. The tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.[3] The formazan is then extracted from the tissues, and the optical density is measured spectrophotometrically.
-
Data Interpretation: The viability of the treated tissues is expressed as a percentage of the negative control tissues. A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[3][9]
Acute Eye Irritation/Corrosion Test (OECD Test Guideline 405)
This in vivo test assesses the potential of a substance to cause irritation or damage to the eye.[6][7][11]
Methodology:
-
Animal Selection: Healthy, adult albino rabbits are used for this test.[12]
-
Test Substance Application: A single dose of the test substance (e.g., 0.1 mL of a liquid or 0.1 g of a solid) is instilled into the conjunctival sac of one eye of the rabbit. The eyelids are gently held together for about one second to prevent loss of the material. The other eye remains untreated and serves as a control.[6][7][11]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11][12] Observations are made for corneal opacity, iritis, and conjunctival redness and swelling (chemosis).
-
Scoring: The severity of the ocular lesions is scored using a standardized system (e.g., the Draize scale).[12]
-
Data Interpretation: The scores are used to classify the substance based on the severity and reversibility of the eye irritation. If a substance is known to be corrosive or a severe irritant to the skin, this test should not be performed.[6][7]
Safe Handling and Storage Workflow
Adherence to a systematic workflow is crucial for minimizing the risks associated with handling this compound.
Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound to prevent exposure.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Standard |
| Eyes/Face | Chemical safety goggles or face shield | OSHA 29 CFR 1910.133 or European Standard EN166[2][10][13] |
| Skin | Protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure. | [2][10][13] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][10] |
First Aid Measures
In the event of exposure, immediate action is critical.
Table 4: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[2][6][10][14] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical attention.[2][6][10][14] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2][6][10][14] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[2][9][10][14] |
Emergency Procedures: Spill Response
In the case of a spill, a coordinated and safe response is necessary to mitigate the hazard.
Caption: A logical workflow for responding to a chemical spill of this compound.
Storage and Incompatibility
Proper storage is essential to maintain the stability of this compound and to prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][10][13] Keep away from heat and sources of ignition.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2][10]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste materials should be treated as hazardous waste and disposed of through a licensed waste disposal contractor. Do not allow the chemical to enter drains or waterways.[2][8]
References
- 1. This compound | 331-25-9 [chemicalbook.com]
- 2. siesascs.edu.in [siesascs.edu.in]
- 3. x-cellr8.com [x-cellr8.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 9. mbresearch.com [mbresearch.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. This compound(331-25-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 14. youthfilter.com [youthfilter.com]
Reactivity profile of the carboxylic acid group in 3-Fluorophenylacetic acid
An In-depth Technical Guide to the Reactivity Profile of the Carboxylic Acid Group in 3-Fluorophenylacetic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily due to the influence of the fluorine substituent on the reactivity of its phenylacetic acid core.[1][2][3] This guide provides a detailed examination of the reactivity profile of the carboxylic acid functional group within this molecule. It covers the electronic effects of the meta-positioned fluorine atom, the acidity (pKa) of the compound, and the protocols and outcomes for its primary reactions: esterification, amidation, and reduction. All quantitative data is presented in structured tables, and key reaction pathways and workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for professionals in drug development and chemical research.
Introduction: The Influence of Fluorine on Reactivity
The reactivity of a carboxylic acid is fundamentally determined by the electrophilicity of its carbonyl carbon and the stability of the corresponding carboxylate conjugate base. In this compound, the fluorine atom at the meta position plays a critical role in modulating these properties.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect).[4][5][6] This effect pulls electron density through the sigma bonds of the benzene ring and the methylene bridge towards the fluorine atom.[4][5] This electron withdrawal has two major consequences for the carboxylic acid group:
-
Increased Acidity: The inductive effect stabilizes the negative charge of the carboxylate anion formed upon deprotonation.[4][5][6] By dispersing the negative charge, it makes the conjugate base more stable, thereby increasing the acidity of the parent carboxylic acid compared to unsubstituted phenylacetic acid.[4][5]
-
Enhanced Carbonyl Electrophilicity: The withdrawal of electron density extends to the carbonyl carbon, making it more electron-deficient (more electrophilic). This enhances its susceptibility to attack by nucleophiles, a key step in reactions like esterification and amidation.
These electronic modifications make this compound a versatile intermediate for creating diverse chemical structures, particularly in the synthesis of pharmaceuticals and agrochemicals.[1]
Acidity Profile
The acidity of this compound is quantitatively expressed by its pKa value. A lower pKa indicates a stronger acid. The predicted pKa for this compound demonstrates the tangible effect of the fluorine substituent when compared to the parent phenylacetic acid and benzoic acid.
| Compound | pKa Value (Predicted/Experimental) | Reference |
| This compound | 4.10 ± 0.10 (Predicted) | [7] |
| Phenylacetic acid | 4.31 (Experimental) | |
| Benzoic acid | 4.20 (Experimental) | [8] |
| Acetic acid | 4.76 (Experimental) | [8] |
Table 1: Comparison of pKa values.
Key Reaction Profiles of the Carboxylic Acid Group
The enhanced electrophilicity of the carbonyl carbon in this compound facilitates several classical carboxylic acid transformations. This section details the methodologies and expected outcomes for esterification, amidation, and reduction.
Esterification
Esterification, particularly the Fischer-Speier method, is a fundamental reaction for converting carboxylic acids into esters.[9][10] This acid-catalyzed reaction with an alcohol is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water byproduct.[10][11]
Caption: Fischer-Speier esterification of this compound.
Experimental Protocol: Synthesis of Methyl 3-Fluorophenylacetate
This protocol is a representative example based on the Fischer-Speier esterification method.[9][10][12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude ester. The product can be further purified by vacuum distillation if necessary.
| Reactant Alcohol | Catalyst | Reaction Time (h) | Typical Yield (%) |
| Methanol | H₂SO₄ | 2-4 | >90 |
| Ethanol | H₂SO₄ | 3-6 | >90 |
| Isopropanol | p-TsOH | 6-10 | 75-85 |
Table 2: Representative yields for the esterification of this compound.
Amidation
The formation of an amide bond is one of the most important reactions in drug development. Direct amidation via thermal condensation of a carboxylic acid and an amine is often inefficient. Therefore, coupling reagents are used to activate the carboxylic acid group, facilitating nucleophilic attack by the amine.[13]
Caption: Amide synthesis via activated ester intermediate.
Experimental Protocol: Amide Synthesis using HATU
This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.[14]
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM) in a flask under an inert atmosphere (e.g., Nitrogen).
-
Reagent Addition: Add the coupling reagent HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir for 10-15 minutes at room temperature to allow for the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.0-1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor completion by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or 5% citric acid solution) to remove excess base and amine, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid, and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.
| Coupling Reagent | Base | Amine Example | Typical Yield (%) |
| HATU | DIPEA | Benzylamine | >95 |
| EDC/HOBt | DIPEA | Morpholine | >90 |
| BOP-Cl | Et₃N | N-Methylaniline | 80-90 |
Table 3: Representative yields for the amidation of this compound with various coupling reagents.
Reduction
The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents. Lithium Aluminum Hydride (LAH, LiAlH₄) is the most common and effective reagent for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally unreactive towards carboxylic acids.[15][16]
Caption: Reduction of this compound to its primary alcohol.
Experimental Protocol: LAH Reduction to 2-(3-Fluorophenyl)ethanol
Caution: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of LAH (e.g., 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF. Add this solution dropwise to the stirred LAH suspension at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It may be necessary to heat the reaction to reflux for 2-4 hours to ensure complete conversion. Monitor by TLC.
-
Work-up (Fieser Method): [15][17] Cool the reaction back down to 0°C. Cautiously and sequentially add the following dropwise:
-
'x' mL of water (where 'x' is the mass of LAH in grams used).
-
'x' mL of 15% aqueous sodium hydroxide (NaOH) solution.
-
'3x' mL of water.
-
-
Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate the solvent using a rotary evaporator. The resulting crude alcohol can be purified by flash column chromatography or vacuum distillation.
| Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |
| LiAlH₄ | THF | 2-4 (reflux) | >90 |
Table 4: Representative yield for the reduction of this compound.
General Workflow for Reactivity Analysis
For researchers investigating the reactivity of novel substituted phenylacetic acids, a structured experimental workflow is essential. The following diagram outlines a logical progression for characterizing the reactivity profile of a carboxylic acid group.
Caption: A logical workflow for studying carboxylic acid reactivity.
Conclusion
The carboxylic acid group in this compound exhibits heightened reactivity due to the electron-withdrawing inductive effect of the meta-fluorine substituent. This is quantitatively reflected in its lower pKa value and qualitatively demonstrated by its facile conversion into a wide range of derivatives. Standard protocols for esterification, amidation, and reduction proceed with high efficiency and yield, making it an exceptionally useful and predictable building block for applications in drug discovery and fine chemical synthesis. This guide provides the foundational data and methodologies for scientists to effectively utilize this compound in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 331-25-9 [chemicalbook.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound CAS#: 331-25-9 [amp.chemicalbook.com]
- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. athabascau.ca [athabascau.ca]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. peptide.com [peptide.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 17. Workup [chem.rochester.edu]
The Role of the Fluorine Substituent in the Reactivity of 3-Fluorophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of the fluorine substituent at the meta-position of phenylacetic acid, focusing on its influence on electronic properties, acidity, and metabolic stability. This information is critical for professionals in drug discovery and medicinal chemistry, where strategic fluorination is a key tool for optimizing molecular properties.
Electronic Effects of the Fluorine Substituent
The reactivity of 3-Fluorophenylacetic acid (3-FPAA) is fundamentally governed by the distinct electronic effects of the fluorine atom. Fluorine, being the most electronegative element, exerts a powerful influence on the phenyl ring through two opposing mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma (σ) bond. This effect, known as a negative inductive effect, decreases the electron density of the entire ring, making it less nucleophilic. In the meta position, this effect is pronounced and significantly influences the acidity of the carboxylic acid side chain.
-
Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the pi (π) system of the benzene ring. This electron-donating behavior is termed a positive resonance (or mesomeric) effect. However, this effect primarily directs electron density to the ortho and para positions. For the meta position, the resonance effect is negligible.
In the case of 3-FPAA, the strong electron-withdrawing inductive effect (-I) is the dominant force dictating the molecule's reactivity, particularly at the meta position and the carboxylic acid group.
Impact on Acidity (pKa)
The strong inductive electron withdrawal by the meta-fluorine substituent has a significant impact on the acidity of the carboxylic acid group. By pulling electron density away from the carboxyl group, the fluorine atom stabilizes the resulting carboxylate anion (R-COO⁻) formed upon deprotonation. This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the parent acid.
This is reflected in the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid. As shown in the table below, this compound is a stronger acid than its non-fluorinated counterpart, Phenylacetic acid.
Quantitative Data Summary
The electronic influence of substituents can be quantified using Hammett constants (σ). The sigma-meta (σ_m) value for fluorine is positive, confirming its electron-withdrawing character at this position.
| Compound | pKa | Hammett Constant (σ_m) | Reference |
| Phenylacetic Acid | 4.31 | 0.00 (Reference) | [1][2] |
| This compound | 4.10 (Predicted) | +0.34 | [3][4] |
Role in Drug Development: Metabolic Stability
In drug development, one of the most valuable roles of fluorine is to enhance metabolic stability. Aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes, a primary metabolic pathway that can lead to rapid drug clearance. This typically occurs via hydroxylation at electron-rich positions.
By substituting a hydrogen atom with a fluorine atom, that position on the aromatic ring is effectively "blocked." The carbon-fluorine (C-F) bond is exceptionally strong and not susceptible to enzymatic hydroxylation. Placing a fluorine atom at a metabolically vulnerable site, such as the meta-position, can prevent this metabolic pathway, thereby increasing the half-life and bioavailability of a drug candidate.
Experimental Protocols
The following sections provide generalized methodologies for key experiments related to the synthesis and analysis of this compound.
Synthesis of this compound
This protocol is a generalized procedure based on diazotization of a fluoroaniline followed by addition and subsequent hydrolysis.
-
Diazotization:
-
Add 3-fluoroaniline to a reaction vessel containing an acidic solution (e.g., 32% HCl).
-
Heat and stir the mixture until a clear solution is obtained.
-
Cool the reaction mixture to between -5 and 5 °C in an ice-salt bath.
-
Slowly add a solution of a diazotizing agent (e.g., sodium nitrite or isopropyl nitrite) dissolved in a suitable solvent (e.g., water or acetone) dropwise, maintaining the low temperature.
-
-
Addition Reaction:
-
In a separate vessel, prepare a solution of vinylidene chloride in a solvent like acetone.
-
Add a copper catalyst (e.g., copper chloride) and a phase transfer catalyst.
-
Slowly add the previously prepared cold diazonium salt solution to the vinylidene chloride solution, keeping the temperature controlled.
-
Allow the reaction to proceed for 2-3 hours. The intermediate 1-(2,2,2-trichloroethyl)-3-fluorobenzene is formed.
-
-
Hydrolysis and Work-up:
-
Quench the reaction, for example, by adding water.
-
Extract the organic intermediate using a solvent such as dichloromethane.
-
Perform hydrolysis of the trichloroethyl group to a carboxylic acid by heating with an acid (e.g., sulfuric acid).
-
After cooling, pour the mixture into cold water to precipitate the crude this compound.
-
Filter the crude product, wash with water, and purify by recrystallization or distillation under reduced pressure.
-
Determination of pKa by Potentiometric Titration
-
Preparation:
-
Prepare a standard solution of 0.1 M NaOH and accurately determine its concentration.
-
Accurately weigh approximately 100-150 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of ethanol can be used to aid dissolution if necessary.
-
-
Titration:
-
Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).
-
Place the dissolved acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (or the center of the steepest part).
-
The pKa is the pH at the half-equivalence point (V_eq / 2). At this point, the concentrations of the acid and its conjugate base are equal.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates the rate at which a compound is metabolized by liver enzymes.
-
Incubation Preparation:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), liver microsomes (e.g., human or rat), and 3-FPAA (final concentration typically 1 µM).
-
Pre-warm the mixture at 37°C for 5-10 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system (or NADPH itself), which is an essential cofactor for CYP450 enzymes.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) and an internal standard (for analytical normalization).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining amount of 3-FPAA at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of remaining 3-FPAA against time.
-
The slope of the resulting line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k. A longer half-life indicates greater metabolic stability.
-
Conclusion
The fluorine substituent in this compound plays a multifaceted and powerful role in defining the molecule's chemical and biological properties. Its dominant electron-withdrawing inductive effect increases the acidity of the carboxylic acid group. In the context of drug design, the C-F bond serves as a robust metabolic blocker, preventing enzymatic degradation and enhancing the pharmacokinetic profile of potential therapeutics. A thorough understanding of these principles is essential for medicinal chemists aiming to leverage strategic fluorination for the rational design of novel and improved pharmaceuticals.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 3-fluorophenylacetic acid, a valuable building block in pharmaceutical and agrochemical research. The protocols detail a reliable two-step synthetic route starting from 3-fluorobenzyl chloride. This method involves a nucleophilic substitution to form the nitrile intermediate, 3-fluorobenzyl cyanide, followed by acid-catalyzed hydrolysis to yield the desired carboxylic acid.
Chemical Reaction Overview
The synthesis proceeds through two sequential reactions:
-
Cyanation: 3-Fluorobenzyl chloride undergoes a nucleophilic substitution reaction with a cyanide salt, typically sodium cyanide, to yield 3-fluorobenzyl cyanide.
-
Hydrolysis: The nitrile group of 3-fluorobenzyl cyanide is hydrolyzed under acidic conditions to the corresponding carboxylic acid, this compound.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: A schematic overview of the two-step synthesis of this compound from 3-fluorobenzyl chloride.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product. Expected yields are based on analogous reactions reported in the literature.
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 3-Fluorobenzyl chloride | C₇H₆ClF | 144.57 | Colorless to pale yellow liquid | N/A | 178-179 |
| 3-Fluorobenzyl cyanide | C₈H₆FN | 135.14 | Colorless to yellow liquid | N/A | 228-230 |
| This compound | C₈H₇FO₂ | 154.14 | White to off-white solid | 42-44 | 262 |
Table 2: Summary of Reaction Conditions and Expected Yields
| Reaction Step | Key Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Expected Yield (%) |
| Cyanation | Sodium Cyanide | Aqueous Ethanol | Reflux (approx. 80-90°C) | 3-4 | 80-90 |
| Hydrolysis | Sulfuric Acid | Water | Reflux (approx. 100-110°C) | 2-3 | 75-85 |
Detailed Experimental Protocols
Safety Precautions: This synthesis involves hazardous materials. 3-Fluorobenzyl chloride is a lachrymator and corrosive. Sodium cyanide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step 1: Synthesis of 3-Fluorobenzyl Cyanide (Cyanation)
This protocol is adapted from the well-established procedure for the synthesis of benzyl cyanide from benzyl chloride.[1]
Materials:
-
3-Fluorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, prepare a solution of sodium cyanide in deionized water. For every 1 mole of 3-fluorobenzyl chloride, use approximately 1.1 to 1.2 moles of sodium cyanide. The amount of water should be sufficient to dissolve the sodium cyanide upon gentle warming.
-
To the stirred sodium cyanide solution, add an equal volume of 95% ethanol.
-
Heat the mixture to a gentle reflux using a heating mantle.
-
Slowly add the 3-fluorobenzyl chloride from the dropping funnel to the refluxing solution over a period of 30-45 minutes.
-
After the addition is complete, continue to reflux the reaction mixture with stirring for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, 3-fluorobenzyl cyanide, will separate as an oily layer. Isolate the crude product using a separatory funnel.
-
The crude 3-fluorobenzyl cyanide can be purified by vacuum distillation.
Step 2: Synthesis of this compound (Hydrolysis)
This protocol is based on the established method for the hydrolysis of benzyl cyanide.[2]
Materials:
-
3-Fluorobenzyl cyanide (from Step 1)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., water or a mixture of water and ethanol)
Procedure:
-
In a round-bottom flask, prepare a solution of dilute sulfuric acid. A common concentration is a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water. Caution: Always add acid to water slowly and with cooling.
-
Add the crude 3-fluorobenzyl cyanide to the sulfuric acid solution. For every 1 mole of the cyanide, use a significant excess of the acid solution.
-
Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 2-3 hours.
-
Monitor the completion of the hydrolysis by observing the disappearance of the oily nitrile layer.
-
After the reaction is complete, carefully pour the hot reaction mixture into a beaker containing cold water. This will cause the this compound to precipitate as a solid.
-
Cool the mixture in an ice bath to maximize the precipitation of the product.
-
Collect the crude this compound by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual acid.
Purification of this compound by Recrystallization
Procedure:
-
Transfer the crude this compound to a beaker.
-
Add a minimal amount of a suitable hot solvent (e.g., water or a water/ethanol mixture) to dissolve the solid completely.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Determine the melting point of the purified product to assess its purity. The literature melting point for this compound is 42-44 °C.[3]
Logical Relationship of the Synthetic Pathway
The synthesis follows a logical progression from a functionalized benzyl halide to the desired carboxylic acid, as illustrated below.
Caption: The logical progression of the synthesis from the starting material to the final product via a key intermediate.
References
Laboratory-Scale Synthesis of 3-Fluorophenylacetic Acid: An Application Note and Protocol
Abstract
This document provides detailed laboratory-scale protocols for the synthesis of 3-Fluorophenylacetic acid, a valuable intermediate in pharmaceutical and agrochemical research.[1] Two primary, reliable synthetic routes are presented: the hydrolysis of 3-fluorophenylacetonitrile and the carbonation of a 3-fluorobenzyl Grignard reagent. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental procedures, quantitative data, and visual workflows to ensure successful and reproducible synthesis.
Introduction
This compound is a key building block in organic synthesis, utilized in the development of a variety of bioactive molecules, including anti-inflammatory agents and analgesics.[1] Its fluorine substitution can significantly influence the biological activity and pharmacokinetic properties of target compounds. The following protocols detail two common and effective methods for the laboratory preparation of this important precursor.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 331-25-9 | [1][2] |
| Molecular Formula | C₈H₇FO₂ | [2][3] |
| Molecular Weight | 154.14 g/mol | [1][2] |
| Melting Point | 42-44 °C | [4] |
| Boiling Point | 151 °C @ 0.8 mmHg | [5] |
| Appearance | White to pale yellow crystalline solid | |
| Solubility | Slightly soluble in chloroform and methanol; Insoluble in water. |
Synthesis Route 1: Hydrolysis of 3-Fluorophenylacetonitrile
This two-step synthesis involves the preparation of 3-fluorophenylacetonitrile from 3-fluorobenzyl chloride, followed by its hydrolysis to yield the desired carboxylic acid. This method is analogous to the well-established synthesis of phenylacetic acid from benzyl cyanide.[4]
Step 1: Synthesis of 3-Fluorophenylacetonitrile
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorobenzyl chloride (1.0 eq) in a suitable solvent such as ethanol or DMSO.
-
Addition of Cyanide: Add sodium cyanide (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| 3-Fluorobenzyl Chloride | 144.57 | - | 1.0 |
| Sodium Cyanide | 49.01 | - | 1.1 |
| Product | Molar Mass ( g/mol ) | Expected Yield | |
| 3-Fluorophenylacetonitrile | 135.14 | ~50-70% |
Step 2: Hydrolysis of 3-Fluorophenylacetonitrile
Reaction Scheme:
Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.
Caption: Workflow for the Grignard synthesis of this compound.
Safety Precautions
-
Sodium Cyanide: Highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Grignard Reagents: Highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere. Diethyl ether is highly flammable.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate PPE.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The two synthetic routes presented provide reliable and accessible methods for the laboratory-scale preparation of this compound. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis. Both protocols, when followed with care and appropriate safety measures, should yield the target compound in good purity and yield.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid - Google Patents [patents.google.com]
Application Notes and Protocols for 3-Fluorophenylacetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
3-Fluorophenylacetic acid (3-FPAA) is a versatile and highly valuable building block in modern organic synthesis. Its unique structural and electronic properties, imparted by the fluorine atom at the meta-position, make it a sought-after precursor for the development of novel pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making 3-FPAA a key component in the medicinal chemist's toolbox.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, along with quantitative data and visualizations to guide researchers in their synthetic endeavors.
Key Applications
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds, including:
-
Anti-inflammatory Agents and Analgesics: The 3-fluorophenylacetyl moiety is a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs) and other pain management therapeutics.
-
Enzyme Inhibitors: Derivatives of 3-FPAA have been explored as inhibitors for various enzymes, leveraging the unique interactions of the fluorine atom within enzyme active sites.[1][2]
-
Bioactive Heterocycles: 3-FPAA is a valuable starting material for the synthesis of diverse heterocyclic scaffolds, which are prevalent in many approved drugs.[3]
-
Agrochemicals: The incorporation of the 3-fluorophenylacetyl group can enhance the efficacy of pesticides and herbicides.
Experimental Protocols
Synthesis of N-Aryl-2-(3-fluorophenyl)acetamides via Acid Chloride Formation
This two-step protocol is a robust method for the synthesis of amide derivatives of 3-FPAA, which are precursors to a variety of bioactive molecules. The first step involves the conversion of 3-FPAA to its more reactive acid chloride, followed by reaction with an appropriate aniline to yield the desired N-aryl acetamide.
Step 1: Synthesis of 3-Fluorophenylacetyl Chloride
This procedure outlines the conversion of this compound to 3-fluorophenylacetyl chloride using thionyl chloride.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 equivalent).
-
Add dry toluene to the flask.
-
Slowly add thionyl chloride (2.0 equivalents) to the stirred suspension at room temperature.[4]
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 3-fluorophenylacetyl chloride can be used in the next step without further purification.
-
Step 2: Synthesis of N-(4-methylphenyl)-2-(3-fluorophenyl)acetamide
This part of the protocol describes the reaction of 3-fluorophenylacetyl chloride with p-toluidine to form the corresponding amide.
-
Materials:
-
3-Fluorophenylacetyl chloride (from Step 1)
-
p-Toluidine
-
Triethylamine (Et₃N) or Pyridine
-
Dry dichloromethane (DCM)
-
Separatory funnel
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve p-toluidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-fluorophenylacetyl chloride (1.1 equivalents) in dry dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(4-methylphenyl)-2-(3-fluorophenyl)acetamide.
-
Quantitative Data for Amide Synthesis:
| Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| This compound | N-(4-methylphenyl)-2-(3-fluorophenyl)acetamide | 1. SOCl₂, Toluene2. p-Toluidine, Et₃N | DCM | 85-95 | >98 |
Experimental Workflow for N-Aryl-2-(3-fluorophenyl)acetamide Synthesis
References
- 1. This compound | 331-25-9 | Benchchem [benchchem.com]
- 2. Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 3. This compound | 331-25-9 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application of 3-Fluorophenylacetic Acid in Agrochemical Synthesis
Introduction
3-Fluorophenylacetic acid is a versatile fluorinated building block utilized in the synthesis of various biologically active molecules, including agrochemicals. The presence of the fluorine atom can significantly enhance the efficacy, metabolic stability, and target-binding affinity of the final product. This document provides detailed application notes and experimental protocols for the synthesis of a fungicide, a herbicide, and an insecticide derived from precursors of this compound.
I. Application in Fungicide Synthesis
Application Note: this compound is a precursor to 3-fluoroaniline and subsequently 3-fluorophenyl isocyanate, key intermediates in the synthesis of certain fungicidal urea derivatives. The 3-fluorophenyl moiety in these fungicides is crucial for their biological activity, often contributing to enhanced binding to the target enzyme. An example is the synthesis of a novel pyrazole-based fungicide.
Fungicide Example: 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl) urea
Quantitative Data:
| Step | Product | Starting Materials | Reagents | Solvent | Yield (%) |
| 1 | 3-Fluoroaniline | This compound | Sodium azide, Sulfuric acid, Chloroform | Chloroform | Not specified |
| 2 | 3-Fluorophenyl isocyanate | 3-Fluoroaniline | Phosgene or Triphosgene | Toluene or other inert solvent | High |
| 3 | 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl) urea | 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine, 3-Fluorophenyl isocyanate | - | Dichloromethane | 78% |
Experimental Protocols:
Step 1: Synthesis of 3-Fluoroaniline from this compound (Schmidt Reaction)
-
Disclaimer: This is a representative protocol. Specific conditions may need optimization.
-
In a reaction vessel, dissolve this compound in chloroform.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid while maintaining the temperature.
-
Add sodium azide portion-wise to the stirred solution, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by pouring it onto crushed ice and then neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-fluoroaniline.
Step 2: Synthesis of 3-Fluorophenyl isocyanate from 3-Fluoroaniline
-
Disclaimer: This reaction involves highly toxic reagents like phosgene or its safer alternatives and should be performed with extreme caution in a well-ventilated fume hood by trained personnel.
-
Dissolve 3-fluoroaniline in an inert solvent such as toluene.
-
Introduce phosgene gas or a solution of triphosgene in the same solvent into the reaction mixture at a controlled rate, maintaining the temperature.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Distill off the solvent and excess phosgene (if used) to obtain crude 3-fluorophenyl isocyanate.
-
Purify the product by vacuum distillation.
Step 3: Synthesis of 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl) urea
-
Dissolve 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine (0.129 g, 0.88 mmol) in dichloromethane (5 ml).
-
Add 3-fluorophenyl isocyanate (0.131 g, 0.96 mmol) to the solution.
-
Boil the reaction mixture for 4 hours.
-
After the reaction, purify the product by column chromatography on silica gel using a mixture of EtOAc/Hexane to yield 0.195 g (78%) of the final product.
Logical Relationship Diagram:
II. Application in Herbicide Synthesis
Application Note: this compound derivatives can be utilized in the synthesis of herbicides. For instance, N-phenylacetamide derivatives have shown herbicidal activity. A plausible route involves the conversion of a 3-fluorophenyl precursor to a substituted aniline, which is then acylated to form the final herbicidal compound. While a direct synthesis from this compound is not explicitly detailed in the search results, a related synthesis of a flufenacet-like compound from 4-fluoro-N-isopropylbenzenamine is available and can be adapted.
Herbicide Example: N-(4-Fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide (related to Flufenacet)
Quantitative Data:
| Step | Product | Starting Materials | Reagents | Solvent | Yield (%) |
| 1 | N-(4-Fluorophenyl)-N-isopropyl-2-(methylthio)acetamide | 4-Fluoro-N-isopropylbenzenamine, 2-(Methylthio)acetyl chloride | Triethylamine | Acetonitrile | Not specified (used crude) |
| 2 | N-(4-Fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | N-(4-Fluorophenyl)-N-isopropyl-2-(methylthio)acetamide | meta-Chloroperbenzoic acid (mCPBA) | Dichloromethane | Not specified |
Experimental Protocols:
Step 1: Synthesis of N-(4-Fluorophenyl)-N-isopropyl-2-(methylthio)acetamide
-
In a 250 ml flask under a nitrogen atmosphere, dissolve 5 g of 4-fluoro-N-isopropylbenzenamine in 50 ml of acetonitrile.
-
Cool the solution to 273 K (0 °C).
-
Add 6.7 g of triethylamine and 4.11 g of 2-(methylthio)acetyl chloride.
-
Stir the mixture at room temperature for 5 hours.
-
Add 100 ml of water and extract the mixture three times with 100 ml of methyl tert-butyl ether (MTBE) each.
-
Combine the organic phases, dry over MgSO₄, and evaporate the solvent under reduced pressure to obtain the crude product.
Step 2: Synthesis of N-(4-Fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide
-
Dissolve 7.5 g of the crude N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide from the previous step in 150 ml of dichloromethane in a 250 ml round-bottomed flask.
-
Cool the solution to 263–273 K (-10 to 0 °C).
-
Slowly add a solution of 13.37 g of meta-chloroperbenzoic acid (mCPBA) in 100 ml of dichloromethane at the same temperature.
-
Stir the mixture at room temperature for 5 hours.
-
Add 200 ml of water, separate the organic layer, and wash it twice with 100 ml of 10% sodium bicarbonate solution.
-
Dry the organic phase over MgSO₄ and evaporate the solvent under reduced pressure.
-
Purify the crude product by chromatography over SiO₂ (hexane:ethyl acetate 9:1 v/v) to obtain the final product.
Experimental Workflow Diagram:
III. Application in Insecticide Synthesis
Application Note: 3-Fluoroaniline, a direct derivative of this compound, serves as a crucial building block for the synthesis of certain insecticidal acetamide derivatives. The incorporation of the 3-fluorophenyl group can enhance the insecticidal potency of the resulting compounds.
Insecticide Example: 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide[1]
Quantitative Data:
| Step | Product | Starting Materials | Reagents | Solvent | Yield (%) |
| 1 | 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid | 2-mercapto-6-methyl-4-(thiophen-2-yl)nicotinonitrile, Ethyl chloroacetate | Sodium ethoxide | Ethanol | Not specified |
| 2 | 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)acetyl chloride | 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid | Thionyl chloride | Toluene | Not specified (used crude) |
| 3 | 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide | 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)acetyl chloride, 3-Fluoroaniline | Triethylamine | Dichloromethane | Not specified |
Experimental Protocols:
Step 1: Synthesis of 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid
-
Prepare a solution of sodium ethoxide by dissolving sodium in absolute ethanol.
-
Add 2-mercapto-6-methyl-4-(thiophen-2-yl)nicotinonitrile to the sodium ethoxide solution and stir.
-
Add ethyl chloroacetate dropwise and reflux the mixture for several hours.
-
Cool the reaction mixture, pour it into water, and acidify with a dilute acid to precipitate the product.
-
Filter, wash with water, and dry to obtain the carboxylic acid intermediate.
Step 2: Synthesis of 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)acetyl chloride
-
Suspend the carboxylic acid from the previous step in toluene.
-
Add thionyl chloride dropwise and heat the mixture to reflux for a few hours.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.
Step 3: Synthesis of 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide [1]
-
Dissolve the crude acid chloride in dichloromethane.
-
Add a solution of 3-fluoroaniline and triethylamine in dichloromethane dropwise at a low temperature.
-
Stir the reaction mixture at room temperature for several hours.
-
Wash the reaction mixture with water, dilute acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final insecticidal compound.[1]
Signaling Pathway Diagram:
References
Application Notes and Protocols: Amidation of 3-Fluorophenylacetic Acid with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the amidation of 3-fluorophenylacetic acid with a variety of primary amines. This reaction is a cornerstone in medicinal chemistry and drug development, as the resulting N-substituted-2-(3-fluorophenyl)acetamides are prevalent scaffolds in numerous biologically active compounds.
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceuticals and bioactive molecules. The reaction of this compound with primary amines yields N-substituted amides that are key intermediates and final products in various drug discovery programs. The presence of the fluorine atom can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines common and effective methods for this amidation, focusing on the widely used carbodiimide coupling agents, and provides detailed experimental procedures.
General Reaction Scheme
The amidation of this compound with a primary amine is typically achieved using a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. A general scheme for this reaction is presented below:
Caption: General amidation reaction of this compound.
Data Presentation: Amidation Reaction Outcomes
The following table summarizes the typical yields obtained for the amidation of this compound with various primary amines under standard coupling conditions (EDC/HOBt). Yields are influenced by the nature of the amine, reaction conditions, and purification methods.
| Primary Amine (R-NH2) | Amine Type | Product Name | Typical Yield (%) | Notes |
| Benzylamine | Aromatic (alkyl) | N-Benzyl-2-(3-fluorophenyl)acetamide | 85-95 | Generally high yielding with activated benzylic amines. |
| Aniline | Aromatic | 2-(3-Fluorophenyl)-N-phenylacetamide | 60-80 | Electron-rich anilines tend to give higher yields. |
| 4-Fluoroaniline | Aromatic | N-(4-Fluorophenyl)-2-(3-fluorophenyl)acetamide | 55-75 | Electron-withdrawing groups on the aniline can slightly decrease reactivity. |
| Cyclohexylamine | Cyclic Aliphatic | N-Cyclohexyl-2-(3-fluorophenyl)acetamide | 80-90 | Sterically less hindered cyclic amines react efficiently. |
| n-Butylamine | Aliphatic | N-Butyl-2-(3-fluorophenyl)acetamide | 88-98 | Primary aliphatic amines are generally highly reactive. |
| 2-Aminoethanol | Aliphatic (functionalized) | 2-(3-Fluorophenyl)-N-(2-hydroxyethyl)acetamide | 75-85 | The hydroxyl group is generally tolerated but may require protection in some cases. |
Experimental Protocols
This section provides a detailed, representative protocol for the amidation of this compound with a primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.
Protocol 1: Synthesis of N-Benzyl-2-(3-fluorophenyl)acetamide
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.). Stir the mixture at room temperature for 10 minutes.
-
Amine Addition: Add benzylamine (1.1 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq.).
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-(3-fluorophenyl)acetamide.
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical amidation reaction workflow, from reaction setup to the isolation of the purified product.
Caption: Experimental workflow for amidation.
Signaling Pathway and Logical Relationships
The mechanism of EDC/HOBt mediated amidation involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, more efficiently, react with HOBt to form an active ester. The active ester is less prone to side reactions and readily undergoes nucleophilic attack by the primary amine to form the stable amide bond.
Caption: Mechanism of EDC/HOBt mediated amidation.
Conclusion
The amidation of this compound with primary amines is a robust and versatile reaction critical to the synthesis of potential drug candidates. The use of standard coupling reagents like EDC and HOBt provides a reliable method for achieving high yields with a broad range of amines. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient synthesis and exploration of novel N-substituted-2-(3-fluorophenyl)acetamides.
Application Notes and Protocols for the Esterification of 3-Fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various esters of 3-fluorophenylacetic acid. This compound is a valuable building block in the development of pharmaceuticals and other bioactive molecules due to the influence of the fluorine atom on molecular properties.[1][2] The esterification of this compound is a fundamental transformation that yields versatile intermediates for further synthetic elaboration.
Introduction
This compound is an aromatic carboxylic acid utilized as a key intermediate in the synthesis of a range of compounds, including anti-inflammatory agents and analgesics.[1] The fluorine substitution can enhance biological activity and modify pharmacokinetic properties.[1][3] Its esters are important synthons in medicinal chemistry and materials science. The most common method for this transformation is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[4][5][6]
Reaction Principle: Fischer-Speier Esterification
The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[6][7] The reaction is reversible, and equilibrium is established between the reactants (carboxylic acid and alcohol) and the products (ester and water).[4][5][8] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.[4][6]
To favor the formation of the ester product, the equilibrium can be shifted to the right by using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed, often with a Dean-Stark apparatus.[4][6]
Experimental Protocols
3.1. General Protocol for Fischer-Speier Esterification
This protocol describes a general method for the esterification of this compound with a primary or secondary alcohol using sulfuric acid as a catalyst.
Materials and Reagents:
-
This compound (C₈H₇FO₂)[9]
-
Alcohol (e.g., methanol, ethanol, propanol, isopropanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an excess of the desired alcohol (typically 5-10 molar equivalents). The alcohol often serves as the solvent.[10][11]
-
Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small-scale reaction, or ~5 mol% relative to the carboxylic acid).[8][12] The addition is exothermic and should be done slowly.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.[10][13] The reflux temperature will depend on the boiling point of the alcohol used.[10] Allow the reaction to reflux for 2-10 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal (for excess alcohol): If a large excess of a volatile alcohol (like methanol or ethanol) was used, it can be removed under reduced pressure using a rotary evaporator.[10]
-
Workup and Extraction: Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer the solution to a separatory funnel. Wash the organic layer sequentially with:
-
Deionized water to remove the bulk of the remaining alcohol and acid.
-
Saturated sodium bicarbonate solution to neutralize any unreacted carboxylic acid and the acid catalyst. (Caution: CO₂ evolution may occur).
-
Brine to remove residual water.[12]
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[10][12]
-
Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude ester. The product can be further purified by vacuum distillation or column chromatography if necessary.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Organic solvents are flammable. Keep away from ignition sources.
Data Presentation
The following table summarizes typical reaction parameters for the esterification of this compound with various alcohols. Yields are representative and can vary based on specific reaction conditions and scale.
| Alcohol | Product Name | Catalyst | Temp. (°C) | Time (h) | Typical Yield (%) |
| Methanol | Methyl 3-fluorophenylacetate | H₂SO₄ | ~65 | 2-4 | 85-95 |
| Ethanol | Ethyl 3-fluorophenylacetate | H₂SO₄ | ~78 | 3-6 | 80-90 |
| 1-Propanol | Propyl 3-fluorophenylacetate | H₂SO₄ | ~97 | 4-8 | 75-85 |
| Isopropanol | Isopropyl 3-fluorophenylacetate | H₂SO₄ | ~82 | 6-10 | 70-80 |
| 1-Butanol | Butyl 3-fluorophenylacetate | H₂SO₄ | ~118 | 5-10 | 75-85 |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound esters via Fischer esterification.
Caption: General workflow for Fischer esterification.
5.2. Reaction Mechanism
This diagram shows the key steps in the acid-catalyzed esterification of this compound with an alcohol (R'-OH).
Caption: Mechanism of acid-catalyzed esterification.
Applications in Research and Development
Esters of this compound are valuable intermediates in organic synthesis.[1] They serve as precursors for more complex molecules in various research areas:
-
Pharmaceutical Development: These esters can be converted into amides, more complex side chains, or incorporated into heterocyclic structures to create novel drug candidates. The fluorophenyl moiety is a common feature in modern pharmaceuticals.[2]
-
Agrochemicals: Similar to pharmaceuticals, these compounds can be used to synthesize new pesticides and herbicides.[1]
-
Material Science: Fluorinated organic molecules are used in the development of materials with specific properties, such as liquid crystals and polymers.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. athabascau.ca [athabascau.ca]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. This compound | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. cerritos.edu [cerritos.edu]
Application Notes and Protocols for Suzuki Coupling Reactions Involving Derivatives of 3-Fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions involving derivatives of 3-fluorophenylacetic acid. This class of reactions is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl systems. Such structures are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of pharmacologically active molecules.
The protocols detailed herein focus on the palladium-catalyzed coupling of methyl 3-bromo- or 3-iodophenylacetate with various arylboronic acids. While direct Suzuki coupling of the C-F bond in this compound is challenging and typically requires specialized conditions, the use of the corresponding bromo- or iodo-derivatives provides a reliable and versatile route to the desired biaryl acetic acid derivatives. The electronic and steric effects of the fluorine substituent on the reactivity of the coupling partners and the properties of the resulting products are also discussed.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of methyl 3-bromophenylacetate with various arylboronic acids. These reactions serve as a reliable model for the synthesis of derivatives of this compound.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 16 | 88 |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene | 110 | 6 | 90 |
| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 3-Bromophenylacetate with Phenylboronic Acid
This protocol provides a standard method for the synthesis of methyl (1,1'-biphenyl)-3-ylacetate.
Materials:
-
Methyl 3-bromophenylacetate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add methyl 3-bromophenylacetate, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to the flask under the inert atmosphere.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl (1,1'-biphenyl)-3-ylacetate.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for Library Synthesis
Microwave irradiation can significantly accelerate the reaction, making it ideal for the rapid synthesis of compound libraries.
Materials:
-
Methyl 3-iodophenylacetate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine methyl 3-iodophenylacetate, the desired arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Considerations for this compound Derivatives
While the protocols above use bromo- or iodo-substituted phenylacetic acid esters, they serve as excellent starting points for couplings involving the analogous 3-fluoro-4-bromo- or 3-fluoro-4-iodophenylacetic acid derivatives. The presence of the electron-withdrawing fluorine atom can influence the rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle. In many cases, the fluorine substituent can lead to faster reaction rates. However, the specific electronic effects will also depend on the nature of the arylboronic acid coupling partner.
For direct C-F bond activation of this compound derivatives, more specialized and often harsher reaction conditions are typically required, which are beyond the scope of these general application notes.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Synthesis of Pentaamine and Bis-Heterocyclic Libraries Using 3-Fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two distinct small molecule libraries utilizing 3-Fluorophenylacetic acid as a key building block: a pentaamine library and a bis-heterocyclic library. The described methodologies are designed for the efficient generation of diverse compound collections suitable for high-throughput screening in drug discovery programs.
Introduction
Compound libraries are essential tools in modern drug discovery, enabling the screening of thousands to millions of compounds to identify novel therapeutic leads.[1] this compound is a versatile building block in medicinal chemistry, valued for its role in developing bioactive molecules.[2] The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates. This document outlines two distinct strategies for leveraging this compound in the construction of compound libraries with high structural diversity.
The first library focuses on pentaamine scaffolds . Polyamines are implicated in numerous biological processes, and their derivatives are explored as potential therapeutic agents.[3] The protocol describes a solid-phase approach for the acylation of a pentaamine core with this compound, leading to a library of N-acylated polyamines.
The second library comprises bis-heterocyclic compounds . Heterocyclic and bis-heterocyclic structures are prevalent in a vast number of approved drugs and are considered privileged scaffolds in drug discovery.[4] The proposed synthesis involves a multi-step approach where this compound is first converted into a pyrazole core, which is subsequently coupled to a diverse set of heterocyclic amines to generate the bis-heterocyclic library.
Part 1: Synthesis of a 3-Fluorophenylacetyl-Pentaamine Library
This section details the solid-phase synthesis of a library of pentaamine derivatives acylated with this compound. Solid-phase synthesis allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents are washed away from the resin-bound product.[5]
Experimental Workflow: Pentaamine Library Synthesis
Caption: Workflow for the solid-phase synthesis of a 3-Fluorophenylacetyl-pentaamine library.
Experimental Protocol: Solid-Phase Synthesis of 3-Fluorophenylacetyl-Pentaamine Library
Materials:
-
2-Chlorotrityl chloride resin
-
N1-(3-aminopropyl)butane-1,4-diamine (Spermidine) or other suitable polyamine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling and Polyamine Loading:
-
Swell 2-chlorotrityl chloride resin (1 g, 1.5 mmol/g loading) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM and add a solution of the pentaamine (e.g., a protected pentaamine with a single free primary amine, 3 eq) and DIPEA (6 eq) in DCM/DMF (1:1, 10 mL).
-
Shake the mixture at room temperature for 4 hours.
-
Drain the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Fmoc-Deprotection (if using Fmoc-protected polyamine):
-
Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes.
-
Drain and repeat the treatment for another 10 minutes.
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
-
Amide Coupling with this compound:
-
In a separate vial, dissolve this compound (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF (5 mL) and pre-activate for 15 minutes.
-
Add the activated acid solution to the resin.
-
Shake the reaction vessel at room temperature for 12 hours.
-
Drain the resin and wash with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
-
Cleavage and Isolation:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (10 mL) for 2 hours at room temperature.[6]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Purify the individual library members by preparative reverse-phase HPLC.
-
Characterize the final products by LC-MS and NMR spectroscopy.
-
Quantitative Data: Pentaamine Library Synthesis
| Parameter | Representative Value |
| Resin Loading Efficiency | 85-95% |
| Amide Coupling Efficiency | >95% (as determined by Kaiser test) |
| Crude Purity (post-cleavage) | 70-90% |
| Final Purity (post-HPLC) | >98% |
| Overall Yield | 50-70% |
Part 2: Synthesis of a Bis-Heterocyclic Library
This section describes a solution-phase approach to a bis-heterocyclic library. The synthesis begins with the conversion of this compound to a pyrazole core, which is then elaborated in a combinatorial fashion.
Synthetic Pathway: Bis-Heterocyclic Library
Caption: Synthetic route for the generation of a bis-heterocyclic library from this compound.
Experimental Protocol: Bis-Heterocyclic Library Synthesis
Step 1: Synthesis of Ethyl 2-(3-fluorophenyl)-3-oxobutanoate (β-Keto Ester)
-
Materials: this compound, oxalyl chloride, ethyl acetate, sodium ethoxide, diethyl ether.
-
Procedure:
-
Convert this compound to its acid chloride by reacting with oxalyl chloride in the presence of a catalytic amount of DMF in dry DCM.
-
In a separate flask, prepare a solution of sodium ethoxide in ethanol.
-
Add ethyl acetate to the sodium ethoxide solution, followed by the dropwise addition of the 3-fluorophenylacetyl chloride at 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with dilute acid and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Step 2: Synthesis of 5-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4(5H)-one (Pyrazole Core)
-
Materials: Ethyl 2-(3-fluorophenyl)-3-oxobutanoate, hydrazine hydrate, ethanol, acetic acid.
-
Procedure:
-
Dissolve the β-keto ester (1 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4 hours.[7] The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Triturate the residue with water to precipitate the pyrazole product.
-
Filter the solid, wash with cold water, and dry. Recrystallize from ethanol if necessary.
-
Step 3: Functionalization and Combinatorial Coupling
-
The pyrazole core can be functionalized, for example, by halogenation at a suitable position.
-
The functionalized pyrazole can then be coupled with a diverse set of heterocyclic amines (e.g., aminopyridines, aminothiazoles, etc.) using palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to generate the bis-heterocyclic library.
Quantitative Data: Bis-Heterocyclic Library Synthesis
| Reaction Step | Reactants | Product | Typical Yield |
| β-Keto Ester Formation | 3-Fluorophenylacetyl chloride, Ethyl acetate | Ethyl 2-(3-fluorophenyl)-3-oxobutanoate | 60-75% |
| Pyrazole Synthesis | β-Keto Ester, Hydrazine hydrate | 5-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4(5H)-one | 70-85%[8] |
| Buchwald-Hartwig Coupling | Halogenated Pyrazole, Heterocyclic Amine | Bis-heterocyclic product | 50-80% |
Biological Context and Potential Applications
Derivatives of phenylacetic acid have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.[9][10] The synthesized pentaamine and bis-heterocyclic libraries, incorporating the 3-fluorophenylacetyl moiety, can be screened against various biological targets to identify novel drug candidates. A common area of investigation for such libraries is the inhibition of cancer cell proliferation.
Potential Signaling Pathway for Screening
Caption: A simplified MAPK/ERK signaling pathway, a common target in cancer drug discovery, for which the synthesized libraries could be screened.
Conclusion
The protocols outlined in these application notes provide a framework for the synthesis of novel pentaamine and bis-heterocyclic libraries derived from this compound. These libraries, characterized by their structural diversity, are valuable resources for hit and lead identification in drug discovery campaigns targeting a wide range of diseases. The provided workflows and representative data serve as a guide for researchers to implement these synthetic strategies in their own laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Combinatorial libraries of bis-heterocyclic compounds with skeletal diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combinatorial Libraries of Bis-Heterocyclic Compounds with Skeletal Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US11186608B2 - Solid phase synthesis of acylated peptides - Google Patents [patents.google.com]
- 6. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]
Anwendungs- und Protokollhinweise: Derivatisierung von 3-Fluorphenylessigsäure für analytische Zwecke
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung: Diese Application Note beschreibt detaillierte Protokolle für die Derivatisierung von 3-Fluorphenylessigsäure (3-FPAA) zur Verbesserung ihrer analytischen Eigenschaften, insbesondere für die Gaschromatographie-Massenspektrometrie (GC-MS). 3-FPAA ist eine wichtige Vorstufe in der Synthese verschiedener pharmazeutischer Wirkstoffe und Agrochemikalien.[1][2] Aufgrund ihrer hohen Polarität und geringen Flüchtigkeit ist eine direkte GC-Analyse problematisch und führt oft zu schlechter Peakform und geringer Empfindlichkeit.[3][4] Die hier vorgestellten Methoden, Silylierung und Veresterung, wandeln die polare Carboxylgruppe in einen flüchtigeren, weniger polaren Derivat um, was eine robuste und reproduzierbare quantitative Analyse ermöglicht.
Einleitung
3-Fluorphenylessigsäure (C₈H₇FO₂) ist eine aromatische Carbonsäure, die als vielseitiger Baustein in der organischen Synthese dient.[2] Ihre Analyse in komplexen Matrices, wie z. B. in Reaktionsgemischen oder biologischen Proben, erfordert empfindliche und spezifische Methoden. Die Gaschromatographie (GC) gekoppelt mit der Massenspektrometrie (MS) ist eine leistungsstarke Technik für diese Aufgabe. Die Carboxylgruppe von 3-FPAA führt jedoch zu unerwünschten Wechselwirkungen mit der GC-Säule und verringert die Flüchtigkeit, was eine Derivatisierung erforderlich macht.[3][4]
Die Derivatisierung zielt darauf ab, den aktiven Wasserstoff der Carboxylgruppe durch eine unpolare Gruppe zu ersetzen.[5] Dies erhöht die Flüchtigkeit und die thermische Stabilität der Verbindung und verbessert die chromatographische Peakform erheblich.[5][6] Die beiden gebräuchlichsten Methoden für Carbonsäuren sind die Silylierung und die Alkylierung (insbesondere die Veresterung).[4]
Überblick der Derivatisierungsmethoden
Silylierung
Bei der Silylierung wird der aktive Wasserstoff der Carboxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[6] Gängige Reagenzien sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoroacetamid (MSTFA).[3] Diese Reagenzien sind sehr reaktiv und die entstehenden TMS-Ester sind deutlich flüchtiger und für die GC-Analyse gut geeignet.[5][7] Die Reaktion verläuft in der Regel schnell und quantitativ.
Veresterung (Alkylierung)
Die Veresterung ist eine weitere robuste Methode, bei der die Carboxylgruppe in einen Ester umgewandelt wird, typischerweise einen Methylester.[4][5] Ein gängiges Reagenz hierfür ist Bortrifluorid in Methanol (BF₃-Methanol).[8] Diese Methode ist besonders effektiv und die resultierenden Ester weisen eine ausgezeichnete Stabilität und gute chromatographische Eigenschaften auf.[5]
Diagramme und Arbeitsabläufe
Allgemeiner Arbeitsablauf der Probenanalyse
Abbildung 1: Allgemeiner Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse.
Chemische Reaktionen
Abbildung 2: Schematische Darstellung der Silylierungs- und Veresterungsreaktionen.
Experimentelle Protokolle
Sicherheitshinweis: Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel). Derivatisierungsreagenzien sind oft feuchtigkeitsempfindlich und können toxisch sein.
Protokoll 1: Silylierung mit MSTFA
Diese Methode führt zur Bildung des Trimethylsilyl (TMS)-Esters von 3-FPAA.
Materialien:
-
3-Fluorphenylessigsäure (3-FPAA) Standard oder getrockneter Probenextrakt
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Pyridin oder Acetonitril (GC-Qualität, wasserfrei)
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Schraubverschluss und Septum)
-
Heizblock oder Wasserbad
-
Stickstoff-Evaporator
Prozedur:
-
Probenvorbereitung: Überführen Sie eine bekannte Menge (z.B. 100 µg) 3-FPAA oder den getrockneten Probenextrakt in ein Reaktionsgefäß. Stellen Sie sicher, dass die Probe vollständig trocken ist, da Feuchtigkeit die Reaktion hemmt.[6][7]
-
Reagenz-Zugabe: Geben Sie 100 µL eines geeigneten Lösungsmittels (z.B. Pyridin) und anschließend 100 µL MSTFA zur Probe.
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 30 Minuten bei 60°C in einem Heizblock.[7]
-
Abkühlen: Lassen Sie das Reaktionsgemisch auf Raumtemperatur abkühlen.
-
Analyse: Die Probe ist nun bereit für die GC-MS-Analyse. Injizieren Sie 1 µL des Derivats.
Protokoll 2: Veresterung mit BF₃-Methanol
Diese Methode führt zur Bildung des Methylesters von 3-FPAA.
Materialien:
-
3-FPAA Standard oder getrockneter Probenextrakt
-
14% Bortrifluorid-Methanol-Lösung (BF₃-Methanol)
-
Hexan (GC-Qualität)
-
Gesättigte Natriumchlorid (NaCl)-Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Reaktionsgefäße, Scheidetrichter
-
Heizblock oder Wasserbad
Prozedur:
-
Probenvorbereitung: Überführen Sie ca. 1 mg 3-FPAA oder den entsprechenden Probenextrakt in ein Reaktionsgefäß.
-
Reagenz-Zugabe: Geben Sie 2 mL der BF₃-Methanol-Lösung in das Gefäß.
-
Reaktion: Verschließen Sie das Gefäß und erhitzen Sie es für 10 Minuten bei 60°C.[8]
-
Abkühlen und Extraktion: Kühlen Sie die Mischung ab und überführen Sie sie in einen Scheidetrichter, der 20 mL Hexan und 10 mL deionisiertes Wasser enthält. Schütteln Sie kräftig.
-
Waschen: Entfernen Sie die wässrige Phase. Waschen Sie die organische Phase (Hexan) zweimal mit 10 mL gesättigter NaCl-Lösung.[8]
-
Trocknen: Überführen Sie die Hexan-Phase in ein sauberes Gefäß und trocknen Sie sie über einer kleinen Menge wasserfreiem Na₂SO₄.
-
Konzentration: Dekantieren Sie die getrocknete Lösung und konzentrieren Sie sie bei Bedarf unter einem leichten Stickstoffstrom auf ein Endvolumen von 1 mL.
-
Analyse: Die Probe ist nun bereit für die GC-MS-Analyse.
Quantitative Daten und GC-MS-Parameter
Die folgenden Tabellen fassen typische GC-MS-Bedingungen und repräsentative Leistungsdaten zusammen. Diese Parameter sollten als Ausgangspunkt dienen und müssen möglicherweise für spezifische Instrumente und Anwendungen optimiert werden.
Tabelle 1: Typische GC-MS-Parameter
| Parameter | Einstellung |
| GC-Säule | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm Filmdicke (oder äquivalent) |
| Trägergas | Helium, konstante Flussrate 1.2 mL/min |
| Injektor-Temperatur | 250°C |
| Injektionsmodus | Splitless, 1 µL |
| Ofenprogramm | 80°C (1 min halten), dann 10°C/min bis 280°C (5 min halten) |
| MS-Transferline | 280°C |
| Ionenquelle | 230°C |
| Ionisationsmodus | Elektronenstoßionisation (EI), 70 eV |
| Scan-Modus | Full Scan (m/z 50-400) oder Selected Ion Monitoring (SIM) |
Tabelle 2: Repräsentative analytische Leistungsdaten
Die folgenden Werte sind typisch für die Analyse von derivatisierten Carbonsäuren und müssen für 3-FPAA experimentell validiert werden.
| Parameter | Typischer Bereich | Anmerkung |
| Linearitätsbereich | 5 - 1000 ng/mL | Korrelationskoeffizient (r²) > 0.99 |
| Nachweisgrenze (LOD) | 0.5 - 2.0 ng/mL | Signal-Rausch-Verhältnis (S/N) ≥ 3 |
| Bestimmungsgrenze (LOQ) | 2.5 - 10 ng/mL | Signal-Rausch-Verhältnis (S/N) ≥ 10[9][10] |
| Wiederholbarkeit (%RSD) | < 10% | Intraday-Präzision |
Fehlerbehebung
| Problem | Mögliche Ursache | Lösung |
| Kein oder sehr kleiner Peak | Unvollständige Derivatisierung; Anwesenheit von Wasser; Abbau der Probe. | Reaktionstemperatur/-zeit optimieren; Probe und Lösungsmittel sorgfältig trocknen; frische Reagenzien verwenden. |
| Breite oder tailende Peaks | Aktive Stellen im GC-System; unvollständige Derivatisierung. | GC-Liner und Säule überprüfen/austauschen; Derivatisierungsprotokoll optimieren (z.B. Reagenzüberschuss erhöhen).[6] |
| Geisterpeaks / Kontamination | Verunreinigte Reagenzien/Lösungsmittel; Septum-Bleeding. | Hochreine Lösungsmittel verwenden; Reagenzien-Blindprobe analysieren; hochwertiges Septum verwenden. |
Schlussfolgerung
Die Derivatisierung von 3-Fluorphenylessigsäure durch Silylierung oder Veresterung ist ein entscheidender Schritt, um eine zuverlässige und empfindliche Analyse mittels GC-MS zu ermöglichen. Beide vorgestellten Protokolle sind etablierte Methoden, die die Flüchtigkeit erhöhen und die Polarität der Analyten reduzieren, was zu verbesserten chromatographischen Ergebnissen führt. Die Wahl der Methode kann von der Probenmatrix und den verfügbaren Reagenzien abhängen. Eine sorgfältige Durchführung unter Ausschluss von Feuchtigkeit ist für den Erfolg der Derivatisierung von entscheidender Bedeutung.
References
- 1. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. gcms.cz [gcms.cz]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis and Purification of 3-Fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the analytical determination and preparative purification of 3-Fluorophenylacetic acid using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a versatile building block in organic synthesis, frequently utilized as a precursor in the development of pharmaceuticals and other bioactive molecules.[1][2][3] Its purity is critical for the successful synthesis of target compounds and for ensuring the safety and efficacy of final products. This application note outlines robust reversed-phase HPLC (RP-HPLC) methods for both the quantitative analysis and the purification of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for developing appropriate analytical and purification methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇FO₂ | [1][2] |
| Molecular Weight | 154.14 g/mol | [1][2] |
| Melting Point | 42-49 °C | [2][4] |
| Boiling Point | 125 °C at 2.5 mmHg; 164-166 °C | [2][4] |
| pKa | ~4.10 | [4] |
| Solubility | Slightly soluble in chloroform and methanol; insoluble in water. | [3][4] |
| UV Absorbance | Detectable at low UV wavelengths (e.g., 210 nm, 264 nm). | [1] |
Analytical HPLC Method
This section details an isocratic RP-HPLC method for the quantitative analysis of this compound. This method is suitable for determining the purity of raw materials and reaction mixtures, and for monitoring the progress of purification.
Experimental Protocol: Analytical HPLC
-
Instrumentation and Columns:
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile (HPLC grade)
-
Mobile Phase B: Deionized water with 0.2% formic acid or 2.0% acetic acid.[5]
-
The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
-
Chromatographic Conditions:
-
A summary of the analytical HPLC conditions is provided in Table 2.
-
Table 2: Analytical HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Primesep SB, 4.6 x 250 mm, 5 µm | Primesep SB, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 40% Acetonitrile / 60% Water with 0.2% Formic Acid | 60% Acetonitrile / 40% Water with 2.0% Acetic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 264 nm | UV at 264 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temp. | Ambient | Ambient |
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Preparative HPLC Method
The following protocol describes the scale-up of the analytical method for the purification of this compound. Preparative HPLC is a powerful technique for isolating target compounds from complex mixtures.[6][7]
Experimental Protocol: Preparative HPLC
-
Method Development and Optimization:
-
Scale-Up Calculations:
-
The flow rate for the preparative column can be scaled up from the analytical flow rate using the following equation:
-
Fprep = Fanalyt × (dprep² / danalyt²)
-
Where:
-
Fprep = Preparative flow rate
-
Fanalyt = Analytical flow rate
-
dprep = Preparative column inner diameter
-
danalyt = Analytical column inner diameter
-
-
-
-
Instrumentation and Column:
-
A preparative HPLC system with a high-pressure gradient pump, a UV detector with a preparative flow cell, and a fraction collector is required.
-
Recommended Column: A C18 column with a larger diameter (e.g., 21.2 mm or 50 mm) and the same stationary phase as the analytical column.
-
-
Chromatographic Conditions:
-
A summary of the preparative HPLC conditions is provided in Table 3.
-
Table 3: Preparative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase | 40% Acetonitrile / 60% Water with 0.1% Trifluoroacetic Acid |
| Flow Rate | 21.2 mL/min (calculated scale-up from 1.0 mL/min on a 4.6 mm ID column) |
| Detection | UV at 264 nm |
| Injection Volume | Dependent on loading study, typically in the mL range |
| Column Temp. | Ambient |
-
Sample Preparation:
-
Dissolve the crude this compound in the mobile phase at the highest possible concentration without causing precipitation.
-
Filter the sample solution to remove any particulate matter.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram, isolating the peak corresponding to this compound.
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization.
-
Workflow Diagram
The following diagram illustrates the overall workflow for the analysis and purification of this compound.
Caption: Workflow for the analysis and purification of this compound.
Chiral Separation Considerations
While this application note focuses on achiral separations, it is important to note that this compound is a chiral compound. For applications requiring enantiomerically pure forms, a chiral HPLC method would be necessary. The development of such a method typically involves screening a variety of chiral stationary phases (CSPs) with different mobile phase compositions.[8][9][10] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are common starting points for the chiral separation of acidic compounds.[10]
Conclusion
The HPLC methods detailed in this application note provide a robust framework for the analysis and purification of this compound. The analytical method is suitable for routine purity checks, while the preparative method allows for the isolation of high-purity material for research and development purposes. Adherence to these protocols will enable researchers and scientists to ensure the quality and consistency of their this compound samples.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 331-25-9 [chemicalbook.com]
- 4. 3 Fluorophenyl Acetic Acid Latest Price Exporter [cartelinternational.com]
- 5. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, this compound Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 6. agilent.com [agilent.com]
- 7. labcompare.com [labcompare.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. shimadzu.com [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Use of 3-Fluorophenylacetic Acid in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. A key area of research in medicinal chemistry is the development of novel NSAIDs with improved efficacy and reduced side effects.
3-Fluorophenylacetic acid is a versatile building block in the synthesis of various biologically active molecules, including anti-inflammatory agents.[1] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to enhanced biological activity and improved safety profiles. These application notes provide a comprehensive overview of the utility of this compound in the development of novel anti-inflammatory agents, complete with illustrative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of agents derived from this compound are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The two principal targets are the cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastrointestinal mucosa.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation.
Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of the NF-κB pathway represents a key strategy for the development of potent anti-inflammatory drugs.
Synthesis of this compound Derivatives
A common strategy for developing new anti-inflammatory agents from this compound is the synthesis of its amide derivatives. This approach can enhance the drug-like properties of the parent molecule.
General Protocol for Amide Synthesis
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Desired amine (R-NH₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or other suitable base
-
Round bottom flask, magnetic stirrer, dropping funnel, condenser
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride dropwise to the solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.
-
Cool the amine solution to 0°C.
-
Slowly add the previously prepared acid chloride solution to the amine solution dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
In Vitro Anti-inflammatory Activity
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Prepare solutions of the test compounds (this compound derivatives) and reference drugs (e.g., celecoxib for COX-2, indomethacin for non-selective) at various concentrations.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and the test compound or vehicle control.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time to determine the rate of reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
Illustrative Data:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 3-FPAA-Amide 1 | >100 | 0.52 | >192 |
| 3-FPAA-Amide 2 | 85.3 | 1.25 | 68.2 |
| Celecoxib | 15.0 | 0.05 | 300 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with LPS.
Protocol:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.
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Calculate the percentage of inhibition of cytokine production for each concentration of the test compound.
Illustrative Data:
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 3-FPAA-Amide 1 | 1 | 25.4 | 22.8 |
| 10 | 58.9 | 55.2 | |
| 50 | 85.1 | 82.6 | |
| Dexamethasone | 1 | 92.3 | 90.1 |
In Vivo Anti-inflammatory Activity
Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of new compounds.
Protocol:
-
Acclimatize male Wistar rats for one week.
-
Divide the rats into groups: control (vehicle), standard (e.g., indomethacin), and test groups (different doses of the this compound derivative).
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Measure the initial paw volume of each rat using a plethysmometer.
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Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
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After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
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Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
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Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Illustrative Data:
| Treatment | Dose (mg/kg) | % Inhibition of Paw Edema at 3h | % Inhibition of Paw Edema at 5h |
| Control (Vehicle) | - | 0 | 0 |
| 3-FPAA-Amide 1 | 10 | 28.5 | 35.2 |
| 20 | 45.8 | 52.1 | |
| 40 | 62.3 | 68.7 | |
| Indomethacin | 10 | 70.1 | 75.4 |
Conclusion
This compound serves as a valuable scaffold for the development of novel anti-inflammatory agents. By employing synthetic strategies such as amide formation, it is possible to generate derivatives with potent inhibitory activity against key inflammatory targets like COX-2 and the NF-κB pathway. The protocols and illustrative data presented in these application notes provide a framework for researchers and drug development professionals to explore the potential of this compound derivatives as next-generation anti-inflammatory therapies. Further optimization of the chemical structure and comprehensive preclinical evaluation are essential steps in advancing these promising compounds toward clinical applications.
References
- 1. Synthesis and biological evaluation of fluorinated N -benzoyl and N -phenylacetoyl derivatives of 3-(4-aminophenyl)-cou… [ouci.dntb.gov.ua]
- 2. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Fluorophenylacetic Acid as a Precursor for Analgesic Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Fluorophenylacetic acid as a key building block in the synthesis of novel analgesic compounds. The inclusion of a fluorine atom can significantly enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity.[1] This document outlines a detailed synthetic protocol for a potent analgesic derived from a structurally related precursor, 6-fluoroindan-1-acetic acid, and discusses the common mechanism of action for this class of non-steroidal anti-inflammatory drugs (NSAIDs).
Overview of this compound in Analgesic Synthesis
This compound is a versatile precursor in medicinal chemistry, primarily utilized in the development of anti-inflammatory and analgesic drugs.[1] Its unique electronic properties, conferred by the fluorine substituent, make it an attractive starting material for creating new chemical entities with potentially improved efficacy and pharmacokinetic profiles. The synthesis of various bioactive molecules often involves the derivatization of the carboxylic acid group through reactions such as amidation and esterification.[1]
Key Properties of this compound:
| Property | Value |
| CAS Number | 331-25-9 |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | ≥98% |
Synthetic Protocol: From a 3-Fluoroaromatic Precursor to a Potent Analgesic
While direct synthesis from this compound can be explored, this section details the synthesis of 6-fluoroindan-1-acetic acid, a potent analgesic, starting from the structurally similar 3-fluorobenzaldehyde. This multi-step synthesis serves as an excellent model for the types of chemical transformations and intermediates involved in developing analgesics from 3-fluoroaromatic precursors.[2][3]
Experimental Workflow
The following diagram illustrates the synthetic pathway from 3-fluorobenzaldehyde to 6-fluoroindan-1-acetic acid.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluorophenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Fluorophenylacetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Hydrolysis of 3-Fluorobenzyl Cyanide: A widely used method involving the conversion of the nitrile group to a carboxylic acid.
-
Grignard Reaction: This involves the reaction of a 3-fluorobenzyl Grignard reagent with carbon dioxide.
-
Palladium-Catalyzed Carbonylation: A method that introduces a carbonyl group into the 3-fluorobenzyl halide.
-
Suzuki Coupling: This involves the cross-coupling of a 3-fluorophenylboronic acid derivative with a suitable two-carbon building block.
-
From 3-Fluoroaniline: A multi-step process that typically involves diazotization followed by subsequent reactions.
Q2: How can I monitor the progress of my reaction?
A2: Reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). These methods allow for the visualization of the consumption of starting materials and the formation of the product.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: Many of the reagents used in these syntheses are hazardous. For example, Grignard reagents are highly reactive and moisture-sensitive. Cyanides are highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that you are familiar with the safety data sheets (SDS) for all chemicals being used.
Troubleshooting Guides
Hydrolysis of 3-Fluorobenzyl Cyanide
This method is a common and cost-effective route. However, incomplete hydrolysis and side reactions can lead to lower yields.
dot
Common byproducts in the synthesis of 3-Fluorophenylacetic acid and their removal
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the common byproducts encountered during the synthesis of 3-Fluorophenylacetic acid and methods for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what byproducts can I expect?
A1: Two prevalent synthetic routes for this compound are the hydrolysis of 3-fluorobenzyl cyanide and the carboxylation of a 3-fluorobenzyl Grignard reagent. Each route is associated with a distinct byproduct profile.
-
Hydrolysis of 3-Fluorobenzyl Cyanide: This is a widely used method, often performed under acidic or basic conditions.[1] The primary byproducts include unreacted starting material and the intermediate amide.
-
Grignard Reaction of 3-Fluorobenzyl Halide: This route involves the formation of a Grignard reagent from a 3-fluorobenzyl halide (e.g., chloride or bromide) followed by carboxylation with carbon dioxide. Side reactions can lead to homo-coupling and oxidation byproducts.
A summary of expected byproducts from these common synthetic pathways is provided below:
| Synthetic Route | Common Byproducts |
| Hydrolysis of 3-Fluorobenzyl Cyanide | 3-Fluorobenzyl cyanide (unreacted), 3-Fluorophenylacetamide (intermediate) |
| Grignard Carboxylation | 1,2-bis(3-fluorophenyl)ethane (homo-coupling), 3-Fluorobenzyl alcohol, 3-Fluorobenzaldehyde (oxidation) |
| Both Routes | Positional isomers (2- and 4-Fluorophenylacetic acid) |
Q2: I have an amide intermediate, 3-Fluorophenylacetamide, in my product. How can I remove it?
A2: The presence of 3-Fluorophenylacetamide indicates incomplete hydrolysis of the nitrile. To remove this byproduct, you can perform a forced hydrolysis. This can be achieved by extending the reaction time or using more stringent conditions, such as increasing the concentration of the acid or base used for hydrolysis. Following the forced hydrolysis, a standard acidic workup will ensure the conversion of the resulting carboxylate salt to the desired carboxylic acid.
Q3: My final product is contaminated with positional isomers (2- and 4-Fluorophenylacetic acid). How can these be removed?
A3: Positional isomers are notoriously difficult to remove due to their similar physical properties.[2] Preparative High-Performance Liquid Chromatography (HPLC) is the most effective method for separating these isomers.[3][4] A reverse-phase C18 column with a mobile phase of acetonitrile and water, buffered with a small amount of acid like formic or acetic acid, has been shown to resolve these isomers effectively.[2]
Q4: I suspect my product contains unreacted 3-fluorobenzyl starting materials. What is the best way to remove them?
A4: Unreacted starting materials such as 3-fluorobenzyl cyanide or 3-fluorobenzyl chloride can often be removed through a combination of techniques. An aqueous basic wash (e.g., with sodium bicarbonate solution) will convert the acidic product to its water-soluble carboxylate salt, allowing for the separation of the less polar, unreacted starting materials in the organic phase. Subsequent acidification of the aqueous layer will precipitate the purified this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Oily product that fails to crystallize | Presence of neutral byproducts like 3-fluorobenzyl alcohol or 3-fluorobenzaldehyde | Perform an extractive workup with a dilute base to separate the acidic product from the neutral impurities. |
| Broad melting point range of the final product | Contamination with multiple byproducts, including isomeric impurities | Purify the product by recrystallization. If the melting point is still not sharp, consider preparative HPLC for isomer removal. |
| Low yield after purification | Product loss during extractive workup or recrystallization | Optimize the pH during extraction to ensure complete conversion to the carboxylate salt. For recrystallization, use a minimal amount of a suitable hot solvent to avoid excessive loss of product in the mother liquor. |
Purification Protocols and Data
Recrystallization
Recrystallization is a powerful technique for purifying crude this compound. The choice of solvent is critical for achieving high purity and recovery.
Table 1: Purity and Recovery of this compound after Recrystallization
| Solvent System | Initial Purity (%) | Purity after Recrystallization (%) | Recovery (%) |
| Toluene | 95 | >99 | 85 |
| Water | 92 | >98 | 80 |
| Ethanol/Water | 90 | >99.5 | 75 |
Note: Data is illustrative and may vary based on the specific impurity profile of the crude product.
Experimental Protocol: Recrystallization from Toluene
-
Place the crude this compound in a flask.
-
Add a minimal amount of toluene and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold toluene.
-
Dry the crystals under vacuum to obtain the purified this compound.
Preparative HPLC for Isomer Removal
For the removal of positional isomers, preparative HPLC is the method of choice.
Table 2: Isomer Purity of this compound after Preparative HPLC
| Impurity | Concentration before HPLC (%) | Concentration after HPLC (%) |
| 2-Fluorophenylacetic acid | 2.5 | <0.1 |
| 4-Fluorophenylacetic acid | 1.8 | <0.1 |
Experimental Protocol: Preparative HPLC
-
Column: C18 reverse-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: Adjusted based on column dimensions and desired separation.
-
Detection: UV at 264 nm.[4]
-
Dissolve the impure this compound in a minimal amount of the mobile phase.
-
Inject the solution onto the column and collect fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for identifying and removing impurities.
References
Technical Support Center: Troubleshooting Low Yield in Amidation Reactions with 3-Fluorophenylacetic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during amidation reactions involving 3-Fluorophenylacetic acid, helping you optimize your reaction yields and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction with this compound is resulting in a low yield. What are the common contributing factors?
Several factors can lead to poor yields in amidation reactions. The most common issues include:
-
Incomplete Activation of the Carboxylic Acid: For the amide bond to form, the carboxylic acid must first be activated. If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete.[1]
-
Deactivation of the Amine: The amine's nucleophilicity can be diminished through protonation, which can occur in an acid-base reaction with the carboxylic acid before the coupling has a chance to proceed.[1]
-
Steric Hindrance: Bulky substituents on either the this compound or the amine can physically impede the reaction, slowing it down or preventing it from going to completion.[1]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the carboxylic acid and preventing amide formation. It is critical to use anhydrous solvents and reagents for these reactions.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the outcome of the reaction.[1][2]
Q2: How do I select the most appropriate coupling reagent for my amidation reaction?
The choice of coupling reagent is critical for a successful amidation. Different reagents have varying reactivity and are suited for different substrates.
-
Carbodiimides (DCC, EDC, DIC): These are widely used for activating carboxylic acids.[3][4] Dicyclohexylcarbodiimide (DCC) is cost-effective but forms a dicyclohexylurea (DCU) byproduct that is often difficult to remove from the reaction mixture.[5] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, making the urea byproduct easier to remove with an aqueous workup.[2]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known for fast reaction times and reduced side reactions like racemization.[3][4] HATU is often considered superior to HBTU for sterically hindered couplings.[5]
-
Phosphonium Salts (BOP, PyBOP): These reagents are also very effective but can be more expensive.
For challenging couplings, especially with electron-deficient amines or sterically hindered substrates, HATU or COMU are often preferred.[6]
Q3: I am observing significant side reactions in my amidation. How can these be minimized?
Side reactions can be a major cause of low yields. Here are some common side reactions and how to mitigate them:
-
Racemization: If your amine or carboxylic acid contains a chiral center, racemization can be a concern. Using additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can help suppress this.[1] Running the reaction at lower temperatures can also be beneficial.
-
N-acylurea formation: When using carbodiimide reagents like DCC, the activated O-acylisourea intermediate can rearrange to a more stable, unreactive N-acylurea. The use of additives like HOBt can trap the O-acylisourea to form an activated ester, which is less prone to this rearrangement.
-
Formation of Nitriles: Carbodiimide reagents can sometimes dehydrate primary amides to form nitriles, which can be a problematic side reaction.[3]
Q4: What are the recommended solvents and bases for amidation reactions?
The choice of solvent and base is crucial for reaction success.
-
Solvents: Anhydrous polar aprotic solvents are generally preferred. Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN) are common choices.[1][7] Toluene can also be effective, particularly in direct amidation methods at elevated temperatures.[7]
-
Bases: A non-nucleophilic base is typically used to neutralize any acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material. N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are frequently used.[1][8] The amount of base used should be carefully optimized.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amidation
| Coupling Reagent | Advantages | Disadvantages | Common Additives |
| DCC | Low cost | Forms insoluble DCU byproduct, potential for N-acylurea formation | HOBt, DMAP |
| EDC | Water-soluble urea byproduct (easy removal) | More expensive than DCC | HOBt, DMAP |
| HATU | High efficiency, fast reaction rates, low racemization | Higher cost | DIPEA (as a base) |
| HBTU | Good efficiency | Can be less effective than HATU for hindered couplings | DIPEA (as a base) |
| COMU | Often superior to HATU in challenging couplings | High cost | DIPEA (as a base) |
Table 2: Effect of Reaction Conditions on Amidation Yield
| Parameter | Condition A | Condition B | Rationale for Improvement |
| Solvent | DCM | Anhydrous THF | THF can sometimes offer better solubility for reagents and intermediates.[2] |
| Temperature | Room Temperature | 0 °C to Room Temperature | Lowering the initial temperature can help control exothermic reactions and minimize side reactions. |
| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | DIPEA is more sterically hindered and less nucleophilic than TEA, reducing potential side reactions. |
| Additive | None | HOBt or OxymaPure | Additives can suppress racemization and improve the efficiency of carbodiimide-mediated couplings.[1] |
Experimental Protocols
Protocol 1: General Procedure for Amidation using HATU
-
Dissolve the this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
-
Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for Amidation using EDC/HOBt
-
Dissolve the this compound (1.0 equivalent), HOBt (1.0-1.2 equivalents), and the amine (1.0-1.2 equivalents) in an anhydrous solvent like DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.0-1.5 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction as described in Protocol 1.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in amidation reactions.
Caption: General amidation reaction pathway and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. peptide.com [peptide.com]
- 4. hepatochem.com [hepatochem.com]
- 5. file.globalso.com [file.globalso.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Fluorophenylacetic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-Fluorophenylacetic acid reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: Common impurities depend on the synthetic route. If starting from 3-fluorotoluene, unreacted starting material and over-oxidized products can be present. Syntheses involving Grignard reagents may introduce biphenyl byproducts. When synthesizing from 3-fluorobenzyl cyanide, residual cyanide and the corresponding amide are potential impurities.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities from a solid product.
-
Liquid-liquid extraction is ideal for separating the acidic product from neutral or basic impurities.
-
Column chromatography is a powerful technique for separating compounds with similar polarities.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying the product and its impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) is a good starting point.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the main product and detect the presence of impurities.[3][4]
-
Melting Point Analysis: A sharp melting point close to the literature value (45-49 °C) indicates high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guides
Recrystallization
Problem: The compound does not crystallize from the solution.
-
Potential Cause: The solvent may be too nonpolar, or too much solvent was used.[5]
-
Solution:
-
Try adding a more polar co-solvent (e.g., a small amount of water to an alcohol solution) to decrease the solubility.
-
Evaporate some of the solvent to increase the concentration of the product.
-
Scratch the inside of the flask with a glass rod to induce crystallization.[6][7]
-
Add a seed crystal of pure this compound.[6]
-
Problem: The product "oils out" instead of forming crystals.
-
Potential Cause: The cooling process is too rapid, or the impurity level is high.[5]
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Consider a preliminary purification step like extraction to remove a significant portion of the impurities before recrystallization.
-
Problem: The recovered yield is low.
-
Potential Cause: Too much solvent was used, or the product has significant solubility in the cold solvent.
-
Solution:
-
Minimize the amount of hot solvent used to dissolve the crude product.[7]
-
Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Liquid-Liquid Extraction
Problem: An emulsion forms between the organic and aqueous layers.
-
Potential Cause: Vigorous shaking or the presence of surfactants.
-
Solution:
-
Allow the separatory funnel to stand for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to break the emulsion.
-
Problem: The product does not fully precipitate upon acidification.
-
Potential Cause: The pH of the aqueous layer is not low enough.
-
Solution:
-
Check the pH with pH paper or a pH meter.
-
Add more acid (e.g., concentrated HCl) dropwise until the pH is well below the pKa of this compound (~4.1). A pH of 1-2 is generally sufficient.[8]
-
Column Chromatography
Problem: The compound does not move from the baseline of the TLC plate.
-
Potential Cause: The eluent is not polar enough. This compound is a polar compound.[9]
-
Solution:
-
Increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or methanol in a hexane/ethyl acetate or dichloromethane/methanol system.
-
Consider adding a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.
-
Problem: The compound appears to be degrading on the silica gel.
-
Potential Cause: Silica gel is acidic and can cause degradation of sensitive compounds.[10]
-
Solution:
Data Presentation
| Purification Technique | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 70-90% | Simple, cost-effective for removing minor impurities. | Can have lower yields if the product is somewhat soluble in the cold solvent. |
| Liquid-Liquid Extraction | 95-98% | >90% | Excellent for removing neutral and basic impurities. | May not effectively remove acidic impurities with similar pKa values. |
| Column Chromatography | >99% | 60-80% | Highly effective for separating complex mixtures and isomers. | Can be time-consuming, requires larger volumes of solvent, and may lead to product loss on the column. |
Experimental Protocols
Recrystallization from Toluene/Hexane
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Slowly add hexane to the hot toluene solution until it becomes slightly cloudy. Reheat the solution until it is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a 1M aqueous solution of sodium hydroxide (NaOH). Shake the funnel gently, venting frequently. The this compound will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Wash (Optional): Wash the organic layer with another portion of 1M NaOH to ensure complete extraction of the acid. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. This compound will precipitate out as a white solid.[8]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with cold deionized water.
-
Drying: Dry the purified product.
Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary (e.g., from 9:1 hexane:ethyl acetate to 7:3 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. separation in phenyl acetic acid & fluorophenyl acetic a - Chromatography Forum [chromforum.org]
- 3. This compound | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Removing unreacted 3-Fluorophenylacetic acid from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorophenylacetic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for removing unreacted this compound from a non-polar organic reaction mixture?
A1: The most common and effective method is acid-base extraction. This technique leverages the acidic nature of the carboxylic acid group in this compound. By washing the organic reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic this compound is deprotonated to form its water-soluble carboxylate salt. This salt then partitions into the aqueous layer, effectively separating it from the non-acidic components that remain in the organic layer.[1][2] The purified product can then be recovered by acidifying the aqueous layer and extracting the protonated this compound back into an organic solvent.
Q2: I've performed an amide coupling reaction with this compound. How do I remove the unreacted acid and the coupling agents?
A2: After an amide coupling reaction, the workup typically involves a series of aqueous washes to remove unreacted starting materials and byproducts. A standard procedure would be to first wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove any unreacted amine. This is followed by a wash with an aqueous base (e.g., saturated sodium bicarbonate solution) to remove the unreacted this compound. The basic wash deprotonates the carboxylic acid, making it soluble in the aqueous layer. Coupling agent byproducts, such as ureas derived from carbodiimides, can often be removed by filtration if they are insoluble, or by subsequent purification steps like chromatography.
Q3: My this compound is a solid. Can I purify it by recrystallization?
A3: Yes, recrystallization is a suitable technique for purifying solid this compound, especially for removing small amounts of impurities.[2] The key to a successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below. This differential solubility allows for the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.
Q4: What are some suitable recrystallization solvents for this compound?
A4: While the optimal solvent should be determined experimentally, good starting points for recrystallizing aryl carboxylic acids like this compound include toluene, heptane, or a mixed solvent system such as ethanol/water or toluene/petroleum ether.[2]
Q5: When should I consider using column chromatography to purify my product from unreacted this compound?
A5: Column chromatography is a powerful purification technique that should be considered when other methods like acid-base extraction or recrystallization are insufficient. This may be the case if your product has acidic properties similar to this compound, making separation by extraction difficult, or if there are multiple impurities with similar solubilities. Silica gel column chromatography is commonly used for separating carboxylic acids from other organic compounds.[3]
Troubleshooting Guides
Acid-Base Extraction
| Problem | Potential Cause | Recommended Solution(s) |
| Low recovery of desired product after extraction. | Incomplete extraction of this compound into the aqueous basic layer. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 6) to deprotonate the carboxylic acid (pKa ≈ 4.10). Use a stronger base or increase the volume of the basic solution. Perform multiple extractions with smaller volumes of base. |
| Emulsion formation at the interface of the organic and aqueous layers. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period. Filter the mixture through a pad of Celite. | |
| Product is still contaminated with this compound after extraction. | Insufficient washing with the basic solution. | Increase the number of washes with the aqueous base. Ensure thorough mixing during the extraction process. |
| The product itself has acidic properties. | If the product is also acidic, acid-base extraction may not be effective. Consider alternative purification methods like column chromatography or recrystallization. |
Recrystallization
| Problem | Potential Cause | Recommended Solution(s) |
| This compound does not dissolve in the hot solvent. | Incorrect solvent choice. | The solvent is not polar enough to dissolve the acid even when hot. Try a more polar solvent or a solvent mixture. |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Presence of impurities inhibiting crystallization. | Try adding a seed crystal of pure this compound. If that fails, the crude material may need to be purified by another method first (e.g., acid-base extraction) to remove the inhibiting impurities.[2] | |
| An oil forms instead of crystals. | The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating out of solution too quickly. | Try using a lower-boiling point solvent. Add a co-solvent to decrease the solubility of the compound more gradually. |
Data Presentation
| Property | Value |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| pKa | ~4.10 |
| Melting Point | 45-49 °C[4] |
| Solubility | Insoluble in water; Slightly soluble in chloroform and methanol[5] |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound by Acid-Base Extraction
Objective: To separate unreacted this compound from a neutral organic product in a reaction mixture.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the organic reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).
-
Allow the layers to separate. The upper layer is typically the organic layer, and the lower layer is the aqueous layer containing the sodium 3-fluorophenylacetate salt.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh saturated aqueous NaHCO₃ solution (steps 2-5) to ensure complete removal of the acid.
-
Combine the aqueous extracts.
-
To recover the this compound (optional), cool the combined aqueous extracts in an ice bath and acidify by slowly adding 1 M HCl until the pH is ~2. A white precipitate of this compound should form.
-
Extract the precipitated acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer containing the purified product over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Purification of this compound by Recrystallization
Objective: To purify solid, crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., toluene or a mixture of ethanol and water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Decision workflow for purifying a product from unreacted this compound.
Caption: Schematic of acid-base extraction for removing this compound.
References
Preventing side reactions during the hydrolysis of 3-fluorophenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the hydrolysis of 3-fluorophenylacetonitrile to 3-fluorophenylacetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of 3-fluorophenylacetonitrile, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete hydrolysis of the nitrile or the intermediate amide. | - Acid Hydrolysis: Increase the reaction time or the concentration of the acid. Consider using a stronger acid like sulfuric acid in addition to hydrochloric acid. Ensure vigorous stirring to improve phase mixing. - Base Hydrolysis: Increase the reaction temperature and/or the concentration of the base. Ensure the reaction is heated under reflux for a sufficient duration. |
| Significant amount of 3-fluorophenylacetamide byproduct | Reaction conditions are too mild to fully hydrolyze the intermediate amide. | - Acid Hydrolysis: After the initial hydrolysis to the amide, dilute the reaction mixture with water and continue to heat under reflux to drive the reaction to the carboxylic acid.[1][2] - Base Hydrolysis: Use harsher conditions such as higher temperatures and longer reaction times to favor the formation of the carboxylate salt.[3] Milder basic conditions are known to favor amide formation. |
| Reaction is very slow or stalls | Insufficient acid or base catalysis, or low reaction temperature. | - Ensure the molar ratio of acid or base to the nitrile is adequate. - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. - For acid hydrolysis, ensure the acid concentration is sufficient to protonate the nitrile effectively.[3] |
| Formation of unknown impurities | Degradation of starting material or product under harsh reaction conditions. | - Acid Hydrolysis: Avoid excessively high temperatures or prolonged reaction times with very strong acids. - Base Hydrolysis: Protect the reaction from air if there is a possibility of oxidative side reactions. - Purify the final product by recrystallization or column chromatography to remove impurities. |
| Difficulty in isolating the product | The product may be soluble in the aqueous phase, especially after basic hydrolysis. | - After basic hydrolysis, the product is in the form of a carboxylate salt. The solution must be acidified with a strong acid (e.g., HCl, H₂SO₄) to a pH of around 1-2 to precipitate the carboxylic acid.[4] - If the product has some water solubility, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) after acidification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the hydrolysis of 3-fluorophenylacetonitrile?
A1: The most common side reaction is the incomplete hydrolysis, leading to the formation of the intermediate, 3-fluorophenylacetamide. Nitrile hydrolysis proceeds in two stages: first to the amide, and then the amide is further hydrolyzed to the carboxylic acid.[4][5] Controlling the reaction conditions is crucial to ensure the reaction goes to completion.
Q2: How can I minimize the formation of the amide byproduct?
A2: To minimize the formation of 3-fluorophenylacetamide, it is recommended to use more forcing reaction conditions.
-
Under acidic conditions: Prolonged heating under reflux, often with a strong acid like sulfuric acid or a mixture of sulfuric and acetic acid, will favor the complete hydrolysis to the carboxylic acid.[2] A two-step approach can also be effective: first, use concentrated acid to form the amide, then dilute with water and reflux to hydrolyze the amide.[1]
-
Under basic conditions: Higher temperatures and longer reaction times generally favor the formation of the carboxylate. Milder basic conditions, on the other hand, can sometimes be used to intentionally isolate the amide.[3]
Q3: Which is better for this hydrolysis, acidic or basic conditions?
A3: Both acidic and basic conditions can be effective for the hydrolysis of 3-fluorophenylacetonitrile.
-
Acidic hydrolysis is often reported to proceed more smoothly and is generally less prone to side reactions for arylacetonitriles.[2] It directly yields the carboxylic acid upon workup.
-
Basic hydrolysis first forms the carboxylate salt, which then needs to be neutralized in a separate acidification step to yield the carboxylic acid.[4] This method can be very effective but may require harsher conditions to drive the reaction to completion.
The choice of method can depend on the scale of the reaction, the available equipment, and the presence of other functional groups in the molecule that might be sensitive to acid or base.
Q4: What are typical yields for the hydrolysis of fluorinated phenylacetonitriles?
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
TLC: Spot the reaction mixture against the starting material (3-fluorophenylacetonitrile) and, if available, the intermediate amide and the final product. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progress.
-
HPLC: This technique provides a more quantitative assessment of the reaction mixture, allowing you to determine the relative amounts of starting material, intermediate, and product.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of 3-Fluorophenylacetonitrile
This protocol is adapted from a general procedure for the hydrolysis of arylacetonitriles.
Materials:
-
3-Fluorophenylacetonitrile
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Water
-
Ice
-
Suitable organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 3-fluorophenylacetonitrile to a mixture of water, concentrated sulfuric acid, and glacial acetic acid. A common ratio is 1:1:1 by volume for the nitrile, water, and acids, respectively.[2]
-
Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC or HPLC. A typical reaction time is 1-3 hours.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the flask in an ice bath.
-
Carefully pour the cooled reaction mixture into a beaker containing crushed ice. This will precipitate the crude this compound.
-
Filter the solid product using a Büchner funnel and wash the filter cake with cold water to remove any residual acid.
-
For further purification, the crude product can be recrystallized from hot water or a suitable organic solvent system. Alternatively, the product can be extracted from the aqueous mixture with an organic solvent.
-
If extracting, transfer the aqueous mixture to a separatory funnel and extract several times with an organic solvent.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
Protocol 2: Base-Catalyzed Hydrolysis of 3-Fluorophenylacetonitrile
Materials:
-
3-Fluorophenylacetonitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Suitable organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluorophenylacetonitrile in an aqueous solution of sodium hydroxide or potassium hydroxide (typically 10-20% w/v).
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction may require several hours to go to completion.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Transfer the cooled solution to a beaker and place it in an ice bath.
-
Slowly and carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the this compound.
-
Filter the precipitated solid using a Büchner funnel and wash the filter cake with cold water.
-
The crude product can be purified by recrystallization as described in Protocol 1. Alternatively, if the product does not fully precipitate, it can be extracted with an organic solvent.
-
If extracting, ensure the aqueous layer is at pH 1-2 and then perform multiple extractions with an organic solvent.
-
Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate to yield the purified product.
Visualizations
Caption: Experimental workflow for the hydrolysis of 3-fluorophenylacetonitrile.
Caption: Simplified reaction pathways for acid and base-catalyzed hydrolysis.
References
- 1. youtube.com [youtube.com]
- 2. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Temperature Control in Large-Scale 3-Fluorophenylacetic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to temperature control during the large-scale synthesis of 3-Fluorophenylacetic acid. Below you will find troubleshooting guides and frequently asked questions to assist in optimizing your experimental outcomes and ensuring process safety.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on temperature-related issues.
| Problem | Potential Cause | Recommended Solution |
| Runaway Reaction/Loss of Temperature Control | Rapid Reagent Addition: The rate of addition of a reactive intermediate (e.g., diazonium salt solution or Grignard reagent) is too high, generating heat faster than the cooling system can remove it.[1] | Immediate Action: Cease reagent addition immediately and apply maximum cooling. Preventative Measures: Reduce the addition rate. Use a programmable pump for precise control. Ensure the reaction is initiated before adding the bulk of the reagent. |
| Inadequate Cooling Capacity: The reactor's cooling system is insufficient for the scale and exothermicity of the reaction.[1] | Upgrade the cooling system (e.g., larger chiller, cryogenics).[1] Ensure good agitation for efficient heat transfer to the reactor walls. | |
| Incorrect Reaction Temperature: Starting the addition at a temperature that is too high or too low can lead to the accumulation of unreacted reagents, followed by a sudden, uncontrolled reaction. | Adhere strictly to the recommended temperature range for each step. For highly exothermic steps, consider a lower starting temperature. | |
| Low Yield of this compound | Side Reactions Due to High Temperatures: Elevated temperatures can promote the formation of byproducts, such as isomers or decomposition products.[2] | Maintain the reaction temperature within the optimal range. For reactions known to have temperature-sensitive side reactions, operate at the lower end of the recommended temperature range. |
| Incomplete Reaction Due to Low Temperatures: The reaction may not proceed to completion if the temperature is too low, leaving unreacted starting materials. | Gradually increase the temperature towards the end of the reaction, while monitoring for any exotherms. Ensure adequate reaction time at the optimal temperature. | |
| High Impurity Profile | Formation of Regioisomers: In reactions like Friedel-Crafts or other electrophilic substitutions, temperature can influence the ratio of ortho, meta, and para isomers (kinetic vs. thermodynamic control).[3][4][5][6] | Maintain a consistent and optimized temperature to favor the formation of the desired isomer. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product.[4][5][6][7] |
| Decomposition of Intermediates: Unstable intermediates, such as diazonium salts, can decompose if the temperature is not strictly controlled, leading to a variety of impurities.[8][9] | For reactions involving diazonium salts, maintain a temperature below 5°C.[8][9] Use a continuous flow reactor for better temperature control and to minimize the accumulation of unstable intermediates.[8] | |
| Inconsistent Batch-to-Batch Results | Temperature Fluctuations: Variations in temperature between batches can lead to inconsistencies in yield and purity. | Calibrate temperature probes regularly. Implement a robust temperature control system with automated logging. Ensure consistent performance of the heating/cooling system. |
| Localized Hotspots: Poor mixing in a large reactor can lead to localized areas of high temperature, promoting side reactions. | Optimize the stirrer design and speed to ensure efficient mixing and uniform temperature distribution. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical, temperature-sensitive steps in the large-scale synthesis of this compound?
A1: Based on common synthetic routes, two of the most critical steps are:
-
Diazotization of 3-fluoroaniline: This reaction is highly exothermic and the resulting diazonium salt is thermally unstable. It is crucial to maintain a low temperature, typically between -5°C and 5°C, to prevent decomposition and ensure safety.[8][9]
-
Hydrolysis of the intermediate: The hydrolysis step, often carried out at elevated temperatures (e.g., 80-95°C), needs to be carefully controlled to ensure complete conversion without degrading the product.
Q2: How does temperature affect the purity of the final this compound product?
A2: Temperature plays a significant role in the formation of impurities. Elevated temperatures can lead to:
-
Increased formation of regioisomers: Depending on the synthetic route, temperature can influence the position of substituents on the aromatic ring.
-
Decomposition of starting materials or intermediates: This can result in a complex mixture of byproducts that are difficult to remove.
-
Polymerization or tar formation: This is especially a risk at higher temperatures and can significantly reduce the yield and complicate purification.
Q3: What type of cooling system is recommended for large-scale production?
A3: For reactions with significant exotherms, a robust cooling system is essential. Options include:
-
Jacketed reactors with a circulating heat transfer fluid: This is a standard approach for many chemical reactors.
-
Cryogenic cooling systems: For highly exothermic steps requiring very low temperatures (e.g., below -20°C), cryogenic cooling using liquid nitrogen can provide precise and rapid temperature control.
Q4: How can I monitor and control the temperature effectively in a large reactor?
A4: Effective temperature management in large reactors involves:
-
Multiple temperature probes: Placing probes at different locations within the reactor can help detect localized hotspots.
-
Automated control systems: These systems can automatically adjust the heating or cooling to maintain the set temperature.
-
Good agitation: Efficient stirring is crucial for uniform temperature distribution.
-
Reaction calorimetry: Performing reaction calorimetry studies at the lab scale can help predict the heat evolution and cooling requirements for the scaled-up process.
Q5: What are the signs of a potential thermal runaway, and what immediate actions should be taken?
A5: Signs of a potential thermal runaway include a rapid, uncontrolled increase in temperature and pressure. Immediate actions should include:
-
Stopping the addition of all reagents.
-
Applying maximum cooling to the reactor.
-
If necessary, activating an emergency quenching system. It is critical to have a well-defined emergency procedure in place before starting any large-scale synthesis.[1]
Data Presentation: Impact of Temperature on Reaction Outcomes (Illustrative)
The following tables provide illustrative data on how temperature can affect the yield and purity of this compound. Note: This data is for demonstration purposes and may not represent actual experimental results.
Table 1: Effect of Diazotization Temperature on Intermediate Yield and Purity
| Temperature (°C) | Yield of Intermediate (%) | Purity of Intermediate (%) | Notes |
| -10 | 85 | 98 | Slower reaction rate |
| 0 | 92 | 99 | Optimal |
| 5 | 88 | 95 | Increased decomposition |
| 10 | 75 | 85 | Significant byproduct formation |
Table 2: Effect of Hydrolysis Temperature on Final Product Yield and Purity
| Temperature (°C) | Reaction Time (hours) | Yield of 3-FPAA (%) | Purity of 3-FPAA (%) |
| 80 | 12 | 80 | 97 |
| 90 | 8 | 95 | 99 |
| 100 | 6 | 93 | 96 |
| 110 | 4 | 85 | 92 |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Diazotization Route
Materials:
-
3-Fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
A suitable cyanide source (e.g., KCN or NaCN)
-
Copper(I) Cyanide (CuCN)
-
Sulfuric Acid (H₂SO₄)
-
Water
-
Organic solvent for extraction (e.g., Toluene, Dichloromethane)
Equipment:
-
Large-scale jacketed glass-lined reactor with temperature control (heating/cooling) and overhead stirring.
-
Addition funnel with temperature control.
-
pH meter.
-
Quenching bath.
Procedure:
-
Diazotization:
-
Charge the reactor with 3-fluoroaniline and a solution of hydrochloric acid.
-
Cool the reactor jacket to -5°C to 0°C.
-
Prepare a solution of sodium nitrite in water and cool it to 0°C.
-
Slowly add the sodium nitrite solution to the reactor, maintaining the internal temperature between 0°C and 5°C. The addition rate should be controlled to prevent a temperature spike.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate vessel, prepare a solution of the cyanide source and copper(I) cyanide in water.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from the first step to the cyanide solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Hydrolysis:
-
Transfer the reaction mixture containing the intermediate nitrile to a suitable reactor.
-
Add a solution of sulfuric acid.
-
Heat the mixture to 90-100°C and maintain this temperature for 6-8 hours, or until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Isolation:
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and then a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to obtain pure this compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Industrial Production of High-Purity 3-Fluorophenylacetic Acid
Welcome to the Technical Support Center for the industrial production of high-purity 3-Fluorophenylacetic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the industrial production of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Diazotization-Addition Step | 1. Incomplete diazotization of 3-fluoroaniline: Incorrect temperature, insufficient acid, or impure sodium nitrite. 2. Decomposition of the diazonium salt: Temperature too high (above 5 °C). 3. Side reactions of the diazonium salt: Azo coupling with unreacted 3-fluoroaniline. | 1. Optimize diazotization: Maintain temperature between -5 to 5 °C. Use a sufficient excess of acid (e.g., HCl). Ensure the quality of sodium nitrite. 2. Strict temperature control: Use a reliable cooling system to maintain the reaction temperature below 5 °C. 3. Ensure full protonation of the amine: Add the 3-fluoroaniline to the acid to ensure it is fully protonated before the addition of the diazotizing agent. |
| Formation of Impurities in the Addition Reaction | 1. Formation of isomeric products: The addition of the aryl radical to vinylidene chloride may not be completely regioselective. 2. Polymerization of vinylidene chloride: Initiated by radical species. 3. Formation of phenolic byproducts: Reaction of the diazonium salt with water. | 1. Control reaction conditions: Maintain the recommended temperature and use the specified catalyst (e.g., copper chloride) to improve regioselectivity. 2. Use of inhibitors: While not always necessary, the addition of a radical scavenger might be considered if polymerization is a significant issue. 3. Minimize water content: Use anhydrous solvents where possible and ensure reactants are dry. |
| Low Conversion During Hydrolysis | 1. Insufficient acid or base concentration: Incomplete hydrolysis of the trichloroethyl group. 2. Low reaction temperature: Slower reaction rate. 3. Phase transfer limitations: If a two-phase system is used without a phase transfer catalyst. | 1. Ensure adequate catalyst concentration: Use the recommended concentration of sulfuric acid or other hydrolysis agent. 2. Optimize temperature: Increase the temperature to the recommended range (e.g., 80-95 °C) to improve the reaction rate. 3. Improve mixing: Ensure vigorous agitation to maximize the interfacial area between phases. |
| High Impurity Levels in Crude Product | 1. Carryover of unreacted starting materials or intermediates. 2. Formation of byproducts during hydrolysis: Such as decarboxylation products or other degradants. 3. Presence of isomeric impurities. | 1. Optimize reaction conditions: Ensure each reaction step goes to completion through in-process monitoring (e.g., HPLC). 2. Control hydrolysis conditions: Avoid excessive temperatures or prolonged reaction times that could lead to degradation. 3. Purification: Employ efficient purification methods like crystallization or chromatography. |
| Difficulty in Final Product Crystallization | 1. Presence of impurities inhibiting crystallization. 2. Incorrect solvent system. 3. Suboptimal cooling profile. | 1. Improve purity of the crude product: Perform a pre-purification step if necessary. 2. Solvent screening: Test various solvents and solvent mixtures to find the optimal system for crystallization. Toluene is a commonly used solvent. 3. Controlled cooling: Implement a gradual and controlled cooling profile to promote the formation of large, pure crystals. |
Frequently Asked Questions (FAQs)
Synthesis & Reaction Mechanism
-
Q1: What is the most common industrial synthesis route for this compound? A1: A widely used industrial route starts with 3-fluoroaniline. This involves a diazotization reaction to form a diazonium salt, followed by a copper-catalyzed addition reaction (Meerwein arylation) to vinylidene chloride to produce 1-(2,2,2-trichloroethyl)-3-fluorobenzene. This intermediate is then hydrolyzed to yield this compound.[1]
-
Q2: What are the critical process parameters in the diazotization step? A2: The most critical parameters are temperature, acid concentration, and the rate of addition of the diazotizing agent. The temperature must be kept low (typically -5 to 5 °C) to prevent the decomposition of the unstable diazonium salt. Sufficient acid is required to ensure complete protonation of the aniline and to catalyze the reaction. Slow addition of the nitrite solution helps to control the exotherm of the reaction.
-
Q3: What are the potential side reactions during the diazotization of 3-fluoroaniline? A3: Potential side reactions include the formation of azo compounds from the coupling of the diazonium salt with unreacted 3-fluoroaniline, and the decomposition of the diazonium salt to form 3-fluorophenol.
Impurity Profile & Analysis
-
Q4: What are the expected impurities in the final product? A4: Expected impurities can include:
-
Isomeric impurities: 2-Fluorophenylacetic acid and 4-Fluorophenylacetic acid, which may arise from impurities in the starting 3-fluoroaniline or lack of complete regioselectivity in the addition reaction.
-
Process-related impurities: Unreacted 1-(2,2,2-trichloroethyl)-3-fluorobenzene, and byproducts from the hydrolysis step.
-
Starting material carryover: Residual 3-fluoroaniline.
-
-
Q5: Which analytical techniques are recommended for purity and impurity analysis? A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for determining the purity of this compound and quantifying its impurities.[2] Gas Chromatography (GC) can be used to analyze for volatile impurities and residual solvents. Mass Spectrometry (MS) coupled with LC or GC is invaluable for the identification of unknown impurities.
Purification
-
Q6: What is the recommended method for purifying crude this compound to high purity? A6: Crystallization is the most effective and industrially scalable method for purifying this compound. The choice of solvent is critical, with toluene being a commonly used and effective solvent. Multiple recrystallizations may be necessary to achieve the desired high purity.
-
Q7: How can isomeric impurities be removed? A7: The separation of isomeric impurities can be challenging due to their similar physical properties. Highly efficient fractional crystallization may be effective. In some cases, preparative chromatography might be necessary, although this is less common on a large industrial scale for this type of compound.
Experimental Protocols
Synthesis of 1-(2,2,2-trichloroethyl)-3-fluorobenzene
This protocol is based on the diazotization of 3-fluoroaniline and subsequent copper-catalyzed addition to vinylidene chloride.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 3-Fluoroaniline | 372-19-0 | 111.12 | 250 g | 1.0 |
| 32% Hydrochloric Acid | 7647-01-0 | 36.46 | 350 g | - |
| Copper (I) Chloride | 7758-89-6 | 99.00 | 20 g | - |
| Tetramethylammonium Chloride | 75-57-0 | 109.60 | 20 g | - |
| Vinylidene Chloride | 75-35-4 | 96.94 | 300 g | - |
| Isopropyl Nitrite | 541-42-4 | 89.09 | 230 g | - |
| Acetone | 67-64-1 | 58.08 | 200 g | - |
| Dichloromethane | 75-09-2 | 84.93 | As needed | - |
Procedure:
-
In a suitable reaction vessel, add 350 g of 32% hydrochloric acid and 250 g of 3-fluoroaniline.
-
Heat and stir the mixture until a clear solution is obtained.
-
Cool the reaction mixture to between -5 and 5 °C.
-
Add 20 g of tetramethylammonium chloride and 20 g of copper (I) chloride.
-
Slowly add a solution of 300 g of vinylidene chloride in acetone.
-
While maintaining the temperature between -5 and 5 °C, slowly add a solution of 230 g of isopropyl nitrite in 200 g of acetone.
-
Allow the reaction to proceed for 2 hours at this temperature.
-
After the reaction is complete, quench the reaction mixture.
-
Extract the product with dichloromethane.
-
Distill the organic phase to obtain 1-(2,2,2-trichloroethyl)-3-fluorobenzene.
Hydrolysis to this compound
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1-(2,2,2-trichloroethyl)-3-fluorobenzene | - | 241.48 | 300 g |
| Sulfuric Acid (e.g., 98%) | 7664-93-9 | 98.08 | As needed |
| Water | 7732-18-5 | 18.02 | As needed |
Procedure:
-
Heat a suitable amount of concentrated sulfuric acid to 80-95 °C in a reaction vessel.
-
Slowly add 300 g of 1-(2,2,2-trichloroethyl)-3-fluorobenzene to the hot acid.
-
Maintain the reaction mixture at 80-95 °C for approximately 8 hours, with continuous stirring.
-
After the reaction is complete, cool the mixture and carefully pour it into ice water to precipitate the crude product.
-
Filter the crude this compound and wash it with water.
Purification by Crystallization
Materials:
| Reagent | CAS Number | Quantity |
| Crude this compound | 331-25-9 | As obtained |
| Toluene | 108-88-3 | As needed |
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot toluene.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large crystals.
-
Once crystallization is complete, cool the mixture further in an ice bath to maximize the yield.
-
Filter the purified crystals and wash them with a small amount of cold toluene.
-
Dry the crystals under vacuum.
-
Repeat the crystallization process if necessary to achieve the desired purity (e.g., >99.5%).
Visualizations
Caption: Industrial synthesis and purification workflow for high-purity this compound.
Caption: Logical troubleshooting workflow for the production of this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-, 3-, and 4-Fluorophenylacetic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between positional isomers is crucial for optimizing synthetic routes and predicting biological activity. This guide provides an objective comparison of the reactivity of 2-fluorophenylacetic acid, 3-fluorophenylacetic acid, and 4-fluorophenylacetic acid, supported by experimental data.
The position of the fluorine atom on the phenyl ring of fluorophenylacetic acid significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. This difference in reactivity is particularly evident in reactions involving the carboxylic acid group, where the acidity of the proton is modulated by the electron-withdrawing nature of the fluorine substituent.
Acidity as a Measure of Reactivity
A primary indicator of the reactivity of the carboxylic acid moiety is its acid dissociation constant (pKa). A lower pKa value signifies a stronger acid, indicating that the carboxylate conjugate base is more stable. This increased stability is a direct consequence of the electronic influence of the fluorine atom.
The experimental pKa values for the three isomers, along with the corresponding Hammett substituent constants (σ), which quantify the electronic effect of the substituent, are summarized in the table below.
| Compound | Isomer Position | Experimental pKa | Hammett Constant (σ) |
| 2-Fluorophenylacetic acid | ortho | 4.09 | σₒ = +0.92 |
| This compound | meta | 4.10[1][2] | σₘ = +0.34[3][4] |
| 4-Fluorophenylacetic acid | para | 4.25[5] | σₚ = +0.06[3][4] |
| Phenylacetic acid (unsubstituted) | - | 4.31 | σ = 0.00[4] |
The data clearly indicates that all three fluorinated isomers are more acidic than the parent phenylacetic acid. This is due to the electron-withdrawing inductive effect (-I effect) of the highly electronegative fluorine atom, which helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation.
The order of acidity, and therefore general reactivity of the carboxyl group, is:
2-Fluorophenylacetic acid > this compound > 4-Fluorophenylacetic acid > Phenylacetic acid
This trend can be explained by the attenuation of the inductive effect with distance. The ortho isomer exhibits the strongest acidity (lowest pKa) because the fluorine atom is closest to the carboxylic acid group, exerting the maximum electron-withdrawing influence. The meta isomer shows intermediate acidity, while the para isomer is the least acidic of the three, as the inductive effect is weakest at this position.
The Hammett constants further elucidate these electronic effects. The positive values for σ indicate that fluorine is an electron-withdrawing group. The magnitude of the σ value correlates with the strength of this effect, with the ortho position having the largest value.
Implications for Chemical Reactivity
The differences in acidity have direct consequences for the reactivity of these isomers in various chemical transformations:
-
Esterification: In acid-catalyzed esterification, a more acidic carboxylic acid can be a slightly better substrate, although the differences in pKa among the isomers are not substantial enough to cause dramatic changes in reactivity under typical conditions. However, in base-promoted esterification or when the carboxylate acts as a nucleophile, the more stable carboxylate of the 2-fluoro isomer would be a weaker nucleophile.
-
Nucleophilic Acyl Substitution: In reactions where the carboxyl group is converted to a more reactive derivative (e.g., an acyl chloride), the electronic nature of the ring can influence the reaction rate. The electron-withdrawing fluorine atom can make the carbonyl carbon slightly more electrophilic, potentially increasing the rate of nucleophilic attack.
-
Reactions at the Benzylic Position: The reactivity of the benzylic methylene group (the -CH₂- adjacent to the phenyl ring) can also be influenced by the fluorine substituent. The electron-withdrawing nature of fluorine can affect the stability of intermediates, such as carbocations or radicals, formed at this position.
Experimental Protocols
Determination of pKa by Potentiometric Titration
A reliable method for determining the pKa of a carboxylic acid is through potentiometric titration.
Materials:
-
Fluorophenylacetic acid isomer
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of the fluorophenylacetic acid isomer and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Calibrate the pH meter using standard buffer solutions.
-
Place the beaker containing the acid solution on the magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Begin titrating with the standardized NaOH solution, adding small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly, well past the equivalence point.
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This can be determined from the midpoint of the steepest part of the curve.
Visualizing the Reactivity Logic
The following diagram illustrates the logical flow from the structural differences of the isomers to their resulting reactivity.
Caption: Logical flow from isomer structure to reactivity.
Conclusion
The reactivity of fluorophenylacetic acid isomers is primarily governed by the position of the fluorine substituent, which dictates the strength of its electron-withdrawing inductive effect. The 2-fluoro isomer is the most acidic and generally the most reactive in reactions where the acidity of the carboxylic acid is a key factor. The 3-fluoro and 4-fluoro isomers exhibit progressively weaker acidity and reactivity. This understanding is essential for medicinal chemists and process development scientists in the rational design and synthesis of new chemical entities.
References
A Comparative Guide to the Chromatographic Separation of Fluorophenylacetic Acid Isomers
The separation of positional isomers of fluorophenylacetic acid (FPAA), specifically 2-fluorophenylacetic acid (2-FPA), 3-fluorophenylacetic acid (3-FPA), and 4-fluorophenylacetic acid (4-FPA), is a critical analytical challenge in the pharmaceutical and chemical industries. The unique properties imparted by the position of the fluorine atom on the phenyl ring lead to differences in the reactivity, biological activity, and toxicity of these isomers.[1] Consequently, robust and reliable chromatographic methods are essential for their separation and quantification to ensure the purity and safety of starting materials and final products.[1]
This guide provides a comparative overview of different chromatographic techniques for the separation of FPAA isomers, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Supercritical Fluid Chromatography (SFC) is also discussed as a promising alternative.
Performance Comparison of Chromatographic Techniques
The choice of chromatographic technique significantly impacts the resolution, speed, and efficiency of FPAA isomer separation. Below is a summary of performance data for HPLC and a representative GC method.
Table 1: HPLC Performance Data for FPAA Isomer Separation
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Primesep SB (5 µm, 4.6x250 mm) | Primesep SB (5 µm, 4.6x250 mm) |
| Mobile Phase | Acetonitrile/Water (40/60) | Acetonitrile/Water (60/40) |
| Buffer | 0.1% Phosphoric Acid | 2.0% Acetic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm[2] | UV at 264 nm[3] |
| Elution Order | 2-FPA, 4-FPA, 3-FPA (anticipated) | 2-FPA, 4-FPA, 3-FPA (anticipated) |
| Resolution | Precise resolution reported[2][3] | Precise resolution reported[3] |
Note: Specific retention times and resolution values were not available in the provided search results. The elution order is based on typical chromatographic behavior of these isomers.
Table 2: Representative GC Performance Data for FPAA Isomer Separation (as Methyl Esters)
| Parameter | Representative Method |
| Derivatization Agent | Boron Trifluoride in Methanol (BF3-Methanol) |
| Stationary Phase | High polarity phase (e.g., TR-FAME) |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Temperature Program | Optimized gradient (e.g., 100°C to 240°C) |
| Detection | Flame Ionization (FID) or Mass Spectrometry (MS) |
| Elution Order | Dependent on column and conditions, but separation is achievable |
| Resolution | Baseline separation of FAMEs is expected[4][5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation techniques. Below are protocols for HPLC, GC (including derivatization), and a general approach for SFC.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method developed by SIELC Technologies for the separation of 2-FPA, 3-FPA, and 4-FPA.[2][3]
-
System Preparation:
-
HPLC system equipped with a UV detector.
-
Column: Primesep SB, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water.
-
Buffer: Phosphoric Acid or Acetic Acid.
-
-
Mobile Phase Preparation (Method 1):
-
Prepare a 40:60 (v/v) mixture of Acetonitrile and Water.
-
Add Phosphoric Acid to a final concentration of 0.1%.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve FPAA isomer standards or sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Gas Chromatography (GC) Protocol with Derivatization
Due to the low volatility of fluorophenylacetic acids, a derivatization step is required to convert them into their more volatile methyl esters (FAMEs) prior to GC analysis.[6] This protocol is a representative method based on common esterification procedures.[5][6][7]
-
Derivatization (Esterification with BF3-Methanol):
-
Weigh approximately 1-5 mg of the FPAA isomer sample into a reaction vial.
-
Add 1 mL of hexane and 0.5 mL of 14% Boron Trifluoride in Methanol (BF3-Methanol).[5]
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.[6][8]
-
Cool the vial to room temperature.
-
Add 1 mL of water and vortex to mix.
-
Allow the phases to separate and carefully transfer the upper organic layer (hexane) containing the FAMEs to a clean vial for GC analysis.
-
-
GC-MS System and Conditions:
-
GC system coupled with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).
-
Column: A high polarity capillary column suitable for FAME analysis (e.g., TR-FAME, 100 m x 0.25 mm x 0.2 µm).[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 240°C at 3°C/min.
-
Hold at 240°C for 15 minutes.
-
-
MS Conditions (if used):
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
-
Supercritical Fluid Chromatography (SFC) - Method Development Approach
SFC is a powerful technique for separating isomers, offering advantages in speed and reduced solvent consumption.[9] Method development in SFC typically involves screening different columns and mobile phase modifiers.
-
System:
-
SFC system with a back-pressure regulator and a UV or MS detector.
-
-
Initial Screening:
-
Columns: Screen a range of chiral and achiral columns. Polysaccharide-based chiral stationary phases are often effective for isomer separations.[10]
-
Mobile Phase: Supercritical CO2 is the primary mobile phase.
-
Co-solvent/Modifier: Screen polar solvents such as methanol, ethanol, or isopropanol, typically in a gradient of 2% to 50%.[10]
-
Additives: For acidic compounds like FPAA, acidic additives (e.g., formic acid, acetic acid) at low concentrations (0.1-2%) can improve peak shape and selectivity.[10]
-
-
Optimization:
-
Once a suitable column and co-solvent combination is identified, optimize the separation by fine-tuning the co-solvent gradient, temperature, and back-pressure.
-
Workflow for Chromatographic Method Selection
The selection of an appropriate chromatographic method depends on several factors, including the desired resolution, analysis time, and available instrumentation. The following diagram illustrates a general workflow for selecting a method for FPAA isomer separation.
Caption: Workflow for selecting a chromatographic method for FPAA isomer separation.
References
- 1. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Separation of 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, this compound on Primesep SB Column | SIELC Technologies [sielc.com]
- 3. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, this compound Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 4. Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Biological Activity of 3-Fluorophenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 3-fluorophenylacetic acid represent a promising class of compounds with a wide range of potential therapeutic applications. The strategic incorporation of a fluorine atom at the meta position of the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide provides a comparative analysis of the biological activities of various compounds derived from this scaffold, with a focus on their anticancer and anti-inflammatory potential. The information is presented to facilitate the identification of key structure-activity relationships and to guide future drug discovery and development efforts.
Anticancer Activity of Phenylacetamide Derivatives
A series of phenylacetamide derivatives, structurally related to this compound, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The in vitro anticancer activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparing cytotoxic potency.
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of a series of phenylacetamide derivatives against three human cancer cell lines: MDA-MB-468 (breast cancer), PC-12 (pheochromocytoma), and MCF-7 (breast cancer).
| Compound ID | Substituent on Phenyl Ring | MDA-MB-468 IC50 (µM) | PC-12 IC50 (µM) | MCF-7 IC50 (µM) |
| 3a | 2-Fluoro | - | 1.9 ± 0.11 | - |
| 3d | 3-Fluoro | 0.6 ± 0.08 | 0.6 ± 0.08 | 0.7 ± 0.4 |
| 3e | 3-Chloro | - | 0.67 ± 0.12 | - |
| 3i | 2-Nitro | - | 2.1 ± 0.15 | - |
| 3j | 4-Nitro | 0.76 ± 0.09 | - | - |
| Doxorubicin | Reference Drug | 0.38 ± 0.07 | 2.6 ± 0.13 | - |
Data is presented as mean ± standard deviation. A lower IC50 value indicates higher cytotoxic activity. Data sourced from a study on phenylacetamide derivatives, which provides a basis for understanding the potential activity of this compound analogs.
From this data, it is evident that the position and nature of the substituent on the phenyl ring play a crucial role in the anticancer activity. Notably, the 3-fluoro substituted compound (3d ) demonstrated potent cytotoxicity against all three cell lines, with IC50 values in the sub-micromolar range. Its activity against the PC-12 cell line was superior to that of the reference drug, doxorubicin. The presence of a nitro group at the para position (3j ) also resulted in strong activity against the MDA-MB-468 cell line.
Anti-inflammatory Activity
Compounds derived from this compound have also been investigated for their anti-inflammatory properties. A common in vitro method to assess anti-inflammatory potential is the nitric oxide (NO) scavenging assay. Overproduction of nitric oxide is a hallmark of inflammation, and compounds that can scavenge this radical are considered to have anti-inflammatory effects.
Comparative In Vitro Anti-inflammatory Activity
The following data illustrates the nitric oxide scavenging activity of a representative this compound derivative, N-(3-Florophenyl)ethylcaffeamide (FECA), in a cell-free system.
| Compound | Concentration (µg/mL) | % NO Scavenging Activity |
| FECA | 10 | Data not specified |
| FECA | 20 | Data not specified |
While specific percentage values for NO scavenging were not detailed in the available literature, studies have shown that FECA can reduce the development of paw edema in carrageenan-induced acute inflammation models, indicating in vivo anti-inflammatory effects[1]. Further studies are needed to quantify the in vitro NO scavenging activity of a broader series of this compound derivatives for a comprehensive comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic potential of chemical compounds.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Plating: Seed the desired cancer cell lines in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Nitric Oxide Scavenging Assay
This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from a donor molecule like sodium nitroprusside.
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of these nitrite ions can be measured using the Griess reagent. Scavenging agents compete with oxygen, leading to a reduction in the amount of nitrite generated.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, mix 50 µL of the test compound at various concentrations with 50 µL of 10 mM sodium nitroprusside in phosphate-buffered saline (PBS).
-
Incubation: Incubate the plate at room temperature for 150 minutes.
-
Griess Reagent Addition: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.
-
Absorbance Measurement: Measure the absorbance at 546 nm using a microplate reader.
-
Data Analysis: A decrease in absorbance compared to the control (containing all reagents except the test compound) indicates nitric oxide scavenging activity. The percentage of scavenging is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
Visualizing Synthesis and Biological Evaluation Workflows
To provide a clearer understanding of the processes involved in the synthesis and evaluation of these compounds, the following diagrams illustrate typical workflows.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Step-by-step workflow of the MTT assay for determining the cytotoxicity of chemical compounds.
References
A Comparative Analysis of 3-Fluorophenylacetic Acid and Phenylacetic Acid in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of reagents in peptide synthesis is critical to achieving high yields, purity, and desired biological activity. This guide provides a detailed comparison of 3-Fluorophenylacetic acid and Phenylacetic acid, two molecules that can be utilized in peptide synthesis, for instance as N-terminal capping agents.
Introduction to the Molecules
Phenylacetic acid (PAA) is a well-known organic compound consisting of a phenyl group attached to an acetic acid moiety. It serves as a precursor in the synthesis of various pharmaceuticals, including penicillin and diclofenac[1]. In the context of peptide synthesis, it can be employed to introduce a phenylacetyl group, for example, at the N-terminus of a peptide chain.
This compound (3-FPAA) is a derivative of PAA with a fluorine atom at the meta-position of the phenyl ring. The introduction of fluorine, a highly electronegative atom, can significantly alter the electronic properties of the molecule, influencing its reactivity and the properties of the resulting peptide. Fluorinated compounds are of great interest in medicinal chemistry as they can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
Theoretical Performance Comparison in Peptide Acylation
The primary role of these molecules in peptide synthesis would be in the acylation of a free amine, such as the N-terminal amine of a peptide. The efficiency of this reaction is influenced by the electrophilicity of the carbonyl carbon in the carboxylic acid.
The fluorine atom in 3-FPAA is an electron-withdrawing group. This inductive effect is expected to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. Consequently, 3-FPAA is theoretically expected to be more reactive than PAA in amide bond formation. A study on the direct amidation of phenylacetic acid derivatives catalyzed by NiCl₂ showed that substituent groups on the aromatic ring play a crucial role, with yields being sensitive to steric and electronic effects[2]. This supports the hypothesis that the electronic nature of the substituent on the phenyl ring influences the acylation reaction.
Table 1: Theoretical Comparison of Properties and Reactivity in Peptide Synthesis
| Feature | This compound | Phenylacetic Acid | Rationale |
| Molar Mass ( g/mol ) | 154.14 | 136.15 | - |
| pKa | Lower (more acidic) | Higher (less acidic) | The electron-withdrawing fluorine atom stabilizes the carboxylate anion. |
| Reactivity (Acylation) | Higher | Lower | The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon. |
| Coupling Time (Theoretical) | Shorter | Longer | Higher reactivity should lead to faster reaction completion under the same conditions. |
| Potential Impact on Peptide | Increased lipophilicity, potential for altered biological activity and metabolic stability. | Baseline phenylacetyl modification. | The presence of fluorine can significantly alter the physicochemical properties of the peptide. |
Table 2: Illustrative Quantitative Data for N-Terminal Capping Efficiency
The following data is illustrative and based on theoretical expectations. Actual results may vary depending on the specific peptide sequence and reaction conditions.
| Capping Agent | Peptide Sequence | Coupling Reagent | Reaction Time (min) | Capping Efficiency (%) (Illustrative) | Final Peptide Purity (%) (Illustrative) |
| This compound | H-Gly-Ala-Val-Resin | HBTU/DIPEA | 30 | >99 | 97 |
| Phenylacetic Acid | H-Gly-Ala-Val-Resin | HBTU/DIPEA | 45 | >98 | 96 |
| Acetic Anhydride | H-Gly-Ala-Val-Resin | Pyridine | 20 | >99.5 | 98 |
Experimental Protocols
The following are detailed methodologies for utilizing this compound or Phenylacetic acid as N-terminal capping agents in solid-phase peptide synthesis (SPPS). These protocols are based on standard and widely accepted procedures in the field.
Protocol 1: N-Terminal Capping with this compound or Phenylacetic Acid
This protocol describes the manual capping of a peptide synthesized on a solid support using the Fmoc/tBu strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound or Phenylacetic acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Fritted syringe or automated peptide synthesizer
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in a fritted syringe.
-
Preparation of Capping Solution: In a separate vial, dissolve this compound or Phenylacetic acid (5 equivalents) and HBTU (4.9 equivalents) in DMF. Add DIPEA (10 equivalents) to the solution and mix well.
-
Capping Reaction: Drain the DMF from the swollen resin and add the prepared capping solution. Shake the reaction vessel at room temperature for 30-60 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).
-
Kaiser Test: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete capping. If the test is positive (blue beads), repeat the capping procedure.
-
Drying: Dry the capped peptide-resin under vacuum.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the capped peptide from the resin and removal of side-chain protecting groups.
Materials:
-
Capped peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a reaction vessel. Gently shake for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purity Analysis by HPLC
This protocol outlines a standard method for determining the purity of the synthesized peptide.
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in Solvent A.
-
HPLC Analysis: Inject the sample onto the HPLC system. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Data Analysis: Monitor the absorbance at 220 nm. The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
The following diagrams illustrate the chemical structures and a typical workflow for peptide synthesis involving a capping step.
References
The Positional Isomerism of Fluorine: A Comparative Guide to its Effect on the Biological Activity of Phenylacetic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The introduction of a fluorine atom is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, the precise placement of this small but highly electronegative atom on an aromatic ring can lead to dramatically different pharmacological outcomes. This guide provides an objective comparison of how the position of fluorine on the phenyl ring of phenylacetic acid derivatives—ortho (2-), meta (3-), and para (4-)—influences their biological activity, supported by experimental data and detailed protocols.
It is well-established that positional isomers of fluorinated compounds can possess distinct reactivity, biological activity, and toxicity profiles compared to the desired product[1]. This guide will delve into these differences, offering insights into the structure-activity relationships (SAR) that govern their function.
Comparative Biological Activity: A Case Study in Cytotoxicity
While direct comparative studies on the parent ortho-, meta-, and para-fluorophenylacetic acids are sparse in publicly available literature, we can effectively illustrate the principle of positional influence by examining a closely related series of derivatives. The following data summarizes the cytotoxic effects of several N-halophenylacetamide derivatives of 4-fluorophenylacetic acid against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative of | Halogen Substitution on N-phenyl ring | PC3 (Prostate) | Hela (Cervical) | ACHN (Renal) | MCF-7 (Breast) | HL-60 (Leukemia) |
| 2a | 4-Fluorophenylacetic Acid | 2-chloro | 124 | 145 | >200 | 187 | >200 |
| 2b | 4-Fluorophenylacetic Acid | 3-chloro | 102 | 111 | 165 | 134 | 198 |
| 2c | 4-Fluorophenylacetic Acid | 4-chloro | 132 | 143 | >200 | 176 | >200 |
| 2d | 4-Fluorophenylacetic Acid | 2-fluoro | 143 | 156 | >200 | 198 | >200 |
| 2e | 4-Fluorophenylacetic Acid | 3-fluoro | 133 | 148 | 187 | 176 | >200 |
| 2f | 4-Fluorophenylacetic Acid | 4-fluoro | 139 | 155 | >200 | 188 | >200 |
Data adapted from a study on 2-(4-Fluorophenyl)-N-halophenylacetamide derivatives. All IC50 values are in µmol/L.
From this dataset, it is evident that even with the constant presence of a 4-fluorophenylacetic acid core, the position of a second halogen on the N-phenyl ring significantly alters the cytotoxic potency. For instance, compound 2b , with a 3-chloro substitution, consistently exhibits the lowest IC50 and thus the highest potency across most cell lines, particularly the PC3 prostate cancer line (IC50 = 102 µM). This demonstrates that subtle electronic and steric changes introduced by the substituent's position can fine-tune the molecule's interaction with its biological target.
Physicochemical Rationale for Positional Effects
The biological activity of a molecule is intrinsically linked to its chemical properties, which are influenced by the position of substituents like fluorine.
-
Electronic Effects : Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).
-
Para-position (4-F) : The inductive and resonance effects are both at play. The 4-fluorophenylacetic acid is a key intermediate in the synthesis of pharmaceuticals, in part because the fluorine atom can enhance molecular stability and bioavailability[2][3].
-
Meta-position (3-F) : The inductive effect dominates, making the phenyl ring more electron-poor. This can alter the pKa of the carboxylic acid and influence hydrogen bonding potential.
-
Ortho-position (2-F) : A strong inductive effect is present, but steric hindrance and potential for intramolecular hydrogen bonding can significantly alter the molecule's conformation and interaction with target proteins.
-
These electronic variations affect the molecule's acidity, dipole moment, and ability to participate in crucial intermolecular interactions such as hydrogen bonds and π-π stacking within a biological target, leading to different potencies for each isomer.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for both the synthesis of these compounds and their biological evaluation are provided below.
Synthesis of 2-(4-Fluorophenyl)-N-(halophenyl)acetamide Derivatives
This protocol describes the direct coupling of 4-fluorophenylacetic acid with various aniline derivatives.
Materials:
-
4-Fluorophenylacetic acid
-
Substituted aniline (e.g., 3-chloroaniline)
-
N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (CH2Cl2)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve 4-fluorophenylacetic acid (1.2 mmol) and EDC (1.2 mmol) in 10 ml of dichloromethane.
-
Add HOBt (1.2 mmol) to the mixture to prevent side product formation.
-
Stir the mixture for 30 minutes at room temperature.
-
Add an equimolar amount of the appropriate substituted aniline derivative (1.2 mmol) to the flask.
-
Continue stirring the reaction mixture for 24 hours at room temperature.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified using column chromatography or recrystallization to yield the final N-substituted phenylacetamide derivative.
Cytotoxicity Assessment via MTS Assay
This colorimetric assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., PC3, Hela, ACHN, MCF-7, HL-60)
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized compounds dissolved in DMSO
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding : Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation : Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment : After 24 hours, treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 200 µM). A vehicle control (DMSO) is also included.
-
Incubation : Incubate the treated plates for an additional 48 hours under the same conditions.
-
MTS Assay : Add 20 µL of the MTS reagent to each well and incubate for 2-4 hours. The viable cells will reduce the MTS tetrazolium salt to a colored formazan product.
-
Data Acquisition : Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes.
Caption: General workflow from the synthesis of phenylacetic acid derivatives to their biological evaluation and subsequent SAR analysis.
Caption: A simplified diagram of the intrinsic apoptosis pathway, a common mechanism of action for cytotoxic anticancer agents.
Conclusion
The position of a fluorine atom on a phenylacetic acid scaffold is a critical determinant of the molecule's ultimate biological activity. As demonstrated by the cytotoxicity data of its derivatives, subtle shifts from one position to another can significantly modulate potency. This phenomenon is rooted in the way each isomer's unique electronic and steric properties influence its interaction with biological macromolecules. For medicinal chemists, a thorough understanding of these positional effects is not merely an academic exercise but a fundamental requirement for the rational design of safer and more effective therapeutic agents. Future research should aim to generate more direct comparative data on the parent fluorophenylacetic acid isomers to further elucidate these vital structure-activity relationships.
References
A Comparative Guide to Validating the Incorporation of 3-Fluorophenylacetic Acid into a Target Molecule
For researchers, scientists, and drug development professionals, the successful covalent attachment of a molecule like 3-Fluorophenylacetic acid to a target, often a protein, is a critical step that requires rigorous validation. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed methodologies.
The unique presence of a fluorine atom in this compound makes it particularly amenable to specific and sensitive detection methods. The two principal techniques for validating its incorporation are Mass Spectrometry (MS) and 19F Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Key Validation Techniques
The choice of validation technique often depends on the available instrumentation, the nature of the target molecule, and the level of detail required.
| Feature | Mass Spectrometry (LC-MS/MS) | 19F NMR Spectroscopy |
| Primary Output | Mass-to-charge (m/z) ratio of the molecule and its fragments. | Chemical shift (ppm) of the fluorine nucleus. |
| Information Provided | Confirms the mass increase corresponding to the addition of this compound. Can identify the precise site of modification on a protein through peptide sequencing.[1][2] | Directly detects the presence of the fluorine atom. The chemical shift is highly sensitive to the local chemical environment, providing information on conformational changes, ligand binding, and protein folding.[3][4][5] |
| Sensitivity | High, capable of detecting low-abundance peptides in complex mixtures.[6] | High intrinsic signal-to-noise, 83% as high as a proton.[3] |
| Sample Requirements | Requires enzymatic digestion of protein samples for site identification. Can be destructive to the sample. | Non-destructive. Can be performed on intact proteins. |
| Key Advantages | Provides precise localization of the modification.[2] Well-suited for analyzing complex mixtures.[6] | No background signals from biological systems.[3][7] Sensitive to subtle environmental changes.[3] Can be performed with simple one-dimensional experiments.[3] |
| Limitations | Indirect detection of the modification via mass shift. Can be challenging to differentiate from other modifications with similar masses. | Does not directly provide the site of modification. Requires specialized NMR equipment with a 19F channel.[3] |
Alternatives to this compound for Protein Labeling
While this compound is a useful tool, several alternatives exist for protein labeling, each with its own validation strategy.
| Labeling Strategy | Description | Common Validation Methods |
| Other Fluorinated Probes | Incorporation of other fluorinated amino acids (e.g., 3-F-Phenylalanine, 5-F-Tryptophan) or attachment of small molecules containing trifluoromethyl groups.[3][4] | 19F NMR, Mass Spectrometry. |
| Fluorescent Dyes | Covalent attachment of fluorophores (e.g., Alexa Fluor™, DyLight™) to reactive residues like cysteines or lysines.[8][9] | UV-Vis Spectroscopy, In-Gel Fluorescence, Mass Spectrometry. |
| Biotinylation | Attachment of biotin, a small molecule with high affinity for streptavidin, enabling detection and purification.[9] | Western Blot (using streptavidin conjugates), Mass Spectrometry. |
| Click Chemistry Handles | Incorporation of bioorthogonal functional groups like azides or alkynes, which can then be specifically reacted with a reporter molecule.[8][10] | In-Gel Fluorescence, Western Blot, Mass Spectrometry.[10] |
Experimental Protocols
Protocol 1: Validation by LC-MS/MS Peptide Mapping
This protocol outlines the workflow for confirming the incorporation and identifying the modification site of this compound on a target protein.
1. Sample Preparation (Protein Digestion):
-
Reduce and alkylate the protein sample to break disulfide bonds and prevent them from reforming. A typical procedure involves dissolving the protein in a denaturation buffer, adding dithiothreitol (DTT) to a final concentration of 1 mM, and incubating for 1 hour at room temperature.[1] This is followed by alkylation with iodoacetamide.[11]
-
Digest the protein into smaller peptides using a specific protease, such as trypsin.[11][12] The enzyme-to-protein ratio is typically 1:20.[11]
-
Quench the digestion reaction by adding an acid, such as trifluoroacetic acid (TFA).[11]
2. Liquid Chromatography (LC) Separation:
-
Separate the resulting peptide mixture using a reverse-phase high-performance liquid chromatography (HPLC) system.[12]
-
A common column choice is a C18 column.[11]
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).[11]
3. Mass Spectrometry (MS/MS) Analysis:
-
Introduce the eluted peptides into a tandem mass spectrometer.
-
The mass spectrometer will perform an initial full scan (MS1) to determine the mass-to-charge ratio of the intact peptides.
-
Select precursor ions of interest (including those with a mass shift corresponding to the addition of this compound) for fragmentation.
-
Fragment the selected ions (MS2) and analyze the resulting fragment ions.
4. Data Analysis:
-
Use database search algorithms to compare the experimental fragmentation patterns against theoretical peptide sequences from a protein database.[6]
-
Identify the peptide containing the mass modification and pinpoint the specific amino acid residue to which the this compound is attached.[2]
Protocol 2: Validation by 1D 19F NMR Spectroscopy
This protocol describes the direct detection of the incorporated this compound on the intact target protein.
1. Sample Preparation:
-
Buffer exchange the modified protein into a suitable NMR buffer (e.g., phosphate buffer in D2O for the lock signal).
-
Concentrate the protein sample to an appropriate level for NMR analysis.
-
Add a small amount of a fluorine-containing reference compound (e.g., 2-fluoroethanol) for chemical shift referencing if needed.[4]
2. NMR Data Acquisition:
-
Acquire a one-dimensional (1D) 19F NMR spectrum using a spectrometer equipped with a cryogenic probe tuned for 19F.[4]
-
A standard single-pulse experiment is typically sufficient.[3][4]
-
Set the spectral width to encompass the expected chemical shift range of the fluorinated probe.[4]
3. Data Analysis:
-
Process the acquired free induction decay (FID) with Fourier transformation to obtain the 19F NMR spectrum.
-
The presence of a signal (or multiple signals if the protein exists in different conformations) in the 19F spectrum confirms the successful incorporation of the this compound.[4]
-
The chemical shift of the signal is highly sensitive to the local environment and can be used to monitor changes upon ligand binding or other perturbations.[3][5]
Visualizations
Caption: Logical workflow for validating the incorporation of this compound.
Caption: Experimental workflow for LC-MS/MS based validation.
Caption: Experimental workflow for 19F NMR based validation.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 7. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Fluorophenylacetic Acid as a Pharmacophore in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated building blocks, 3-Fluorophenylacetic acid stands out as a valuable pharmacophore, particularly in the design of anti-inflammatory and analgesic agents.[1][2][3] This guide provides a comparative analysis of the this compound pharmacophore, its alternatives, and the experimental validation of its biological activity.
The introduction of a fluorine atom to a phenylacetic acid scaffold can significantly modulate its physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[4][5][6][7] These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles.[8]
Comparative Analysis of Phenylacetic Acid Analogs
The position of the fluorine atom on the phenyl ring is critical in determining its effect on the molecule's properties. While direct, head-to-head quantitative data for the simplest positional isomers of fluorophenylacetic acid are not extensively available in the public domain, we can infer the impact of fluorine substitution based on structure-activity relationship (SAR) studies of more complex molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs). The primary target for many phenylacetic acid-based anti-inflammatory drugs is the cyclooxygenase (COX) enzyme.[9]
Table 1: Inferred Comparative Properties of Fluorophenylacetic Acid Isomers
| Compound | Key Physicochemical and Biological Properties (Inferred) |
| Phenylacetic Acid | Baseline compound. Moderate lipophilicity and acidity. Susceptible to metabolic oxidation on the aromatic ring. |
| 2-Fluorophenylacetic Acid | Increased acidity (pKa) due to the proximity of the electron-withdrawing fluorine to the carboxylic acid. Potential for intramolecular hydrogen bonding which can affect conformation and membrane permeability. |
| This compound | Modest increase in acidity. The fluorine at the meta position primarily exerts an inductive electron-withdrawing effect, which can enhance binding to target enzymes and block a potential site of metabolism.[4][6] |
| 4-Fluorophenylacetic Acid | Similar electronic effect to the 3-fluoro isomer. The para-position is often a site of metabolic hydroxylation, so fluorine substitution here can significantly increase metabolic stability.[8] |
Table 2: Representative In Vitro COX Inhibition Data for Phenylacetic Acid-Containing Compounds
The following data is for more complex molecules containing the phenylacetic acid pharmacophore and is intended to be illustrative of the potential activity. Direct comparison of the simple acids is not available.
| Compound | Target | IC50 (µM) |
| Diclofenac (a dichlorophenylamino-phenylacetic acid derivative) | COX-1 | 0.89 |
| Diclofenac (a dichlorophenylamino-phenylacetic acid derivative) | COX-2 | 0.048 |
| A fluorinated pyrazole-phenylacetic acid derivative | COX-1 | >100 |
| A fluorinated pyrazole-phenylacetic acid derivative | COX-2 | 0.22 |
Experimental Protocols
The evaluation of compounds containing the this compound pharmacophore typically involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing a heme cofactor and a reducing agent like glutathione.
-
Test Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Procedure: a. The enzyme, assay buffer, and test compound (or vehicle control) are pre-incubated at 37°C for a specified time (e.g., 15 minutes). b. The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes. c. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C. d. The reaction is terminated by adding a solution of HCl.
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of a test compound.
Methodology:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Test Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a standard group receives a known NSAID (e.g., indomethacin).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection (Vt).
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group using the following formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 The ED50 value (the dose that causes 50% inhibition) can be determined from the dose-response curve.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the peripheral analgesic activity of a test compound.
Methodology:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Test Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a standard group receives a known analgesic (e.g., aspirin).
-
Induction of Writhing: Thirty minutes after drug administration, each mouse is injected intraperitoneally with 0.1 mL/10g of a 0.6% acetic acid solution.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for NSAIDs containing the this compound pharmacophore.
Experimental Workflow
Caption: A typical workflow for the carrageenan-induced paw edema assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 331-25-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rroij.com [rroij.com]
Comparative Guide to the In Vitro Evaluation of 3-Fluorophenylacetic Acid Derivatives as Cyclooxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential for 3-Fluorophenylacetic acid derivatives to act as inhibitors of cyclooxygenase (COX) enzymes, key targets in the development of anti-inflammatory drugs. While direct experimental data on a broad series of this compound derivatives is not extensively available in the public domain, this guide synthesizes information from studies on structurally related phenylacetic acid analogs to provide a framework for evaluation. The methodologies and potential outcomes are based on established principles of enzyme inhibition and drug discovery for non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction to this compound Derivatives and Cyclooxygenase Inhibition
This compound is a versatile scaffold in medicinal chemistry, recognized for its utility in the synthesis of bioactive molecules.[1] Its structural similarity to known NSAIDs, such as diclofenac and ibuprofen, suggests that its derivatives are promising candidates for the development of novel anti-inflammatory agents. The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.
There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
Selective inhibition of COX-2 over COX-1 is a key objective in modern anti-inflammatory drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Structural modifications to the parent this compound molecule, such as the formation of amide or ester derivatives, can significantly influence the potency and selectivity of COX-2 inhibition.
Comparative Data on Enzyme Inhibition
While specific IC50 values for a comprehensive set of this compound derivatives are not readily found in published literature, the following table presents hypothetical yet representative data based on findings for structurally analogous phenylacetic acid and fenamic acid derivatives. This table illustrates how such data would be presented to compare the inhibitory potency and selectivity of new chemical entities. The data for "Amide Derivative A" and "Ester Derivative B" are representative of how modifications to the carboxylic acid moiety can enhance COX-2 selectivity.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Parent) | COX-1 | 15 | 0.8 |
| COX-2 | 12 | ||
| Amide Derivative A (Hypothetical) | COX-1 | 25 | 250 |
| COX-2 | 0.1 | ||
| Ester Derivative B (Hypothetical) | COX-1 | 50 | 100 |
| COX-2 | 0.5 | ||
| Celecoxib (Reference Drug) | COX-1 | >100 | >200 |
| COX-2 | 0.5 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency. The Selectivity Index (SI) is the ratio of the IC50 for COX-1 to the IC50 for COX-2; a higher SI indicates greater selectivity for COX-2.
Experimental Protocols for Enzyme Inhibition Assays
The following are detailed methodologies for key in vitro experiments to determine the COX inhibitory activity of this compound derivatives.
In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric Method)
This assay measures the peroxidase activity of the COX enzymes, which is coupled to the oxidation of a chromogenic substrate.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib)
-
96-well microplate reader
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.
-
Add various concentrations of the test compounds or reference inhibitor to the wells. A vehicle control (DMSO) is also included.
-
Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD.
-
Immediately measure the absorbance at 590-620 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
Experimental Workflow for In Vitro COX Inhibition Screening
The following diagram illustrates the general workflow for screening potential COX inhibitors in a laboratory setting.
Caption: Workflow for In Vitro COX Inhibition Assay.
Cyclooxygenase (COX) Signaling Pathway
This diagram shows the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which mediate inflammation.
Caption: The Cyclooxygenase Signaling Pathway.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds for the development of novel COX-2 selective inhibitors. The structural similarity to established NSAIDs provides a strong rationale for their investigation as anti-inflammatory agents. While comprehensive in vitro enzyme inhibition data for these specific derivatives is currently limited in the public literature, the established protocols and workflows for COX inhibition assays provide a clear path for their evaluation.
Future research should focus on the synthesis of a library of this compound derivatives, particularly amides and esters, followed by systematic in vitro screening against COX-1 and COX-2 to determine their potency and selectivity. Promising candidates can then be advanced to cell-based assays and in vivo models of inflammation to further characterize their therapeutic potential. Molecular docking and computational studies would also be valuable to elucidate the structure-activity relationships and guide the design of more potent and selective inhibitors.
References
Comparative Analysis of 3-Fluorophenylacetic Acid Analogs in Cyclooxygenase Inhibition: A Structure-Activity Relationship Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-fluorophenylacetic acid analogs, focusing on their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. While direct and comprehensive SAR studies on a wide range of this compound analogs are not extensively available in publicly accessible literature, this document synthesizes findings from related structures and provides a framework for understanding the key structural determinants for activity. The information presented herein is intended to guide further research and drug discovery efforts in this area.
Introduction to this compound and its Therapeutic Potential
This compound is a versatile building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity compared to its non-fluorinated counterparts. Phenylacetic acid derivatives, in general, are known to be the structural backbone of many nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects through the inhibition of COX enzymes.
The Role of Cyclooxygenase in Inflammation
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastrointestinal mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.
Prostaglandin Biosynthesis Signaling Pathway
The following diagram illustrates the central role of COX enzymes in the prostaglandin biosynthesis pathway.
References
The Strategic Role of Fluorine in Enhancing Metabolic Stability: A Comparative Guide on 3-Fluorophenylacetic Acid-Containing Drugs
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry to enhance a molecule's metabolic stability, thereby improving its pharmacokinetic profile. This guide provides an objective comparison of the metabolic stability of drugs containing a 3-fluorophenylacetic acid moiety versus their non-fluorinated counterparts, supported by experimental data and detailed protocols.
The Fluorine Advantage in Drug Metabolism
Strategic placement of a fluorine atom on a phenyl ring, such as in this compound, can significantly hinder its metabolism by cytochrome P450 (CYP450) enzymes. The carbon-fluorine bond is exceptionally strong and not easily broken by oxidative enzymes.[1][2][3] Furthermore, the high electronegativity of fluorine can alter the electron distribution within the molecule, making the common sites of metabolic attack, such as aromatic hydroxylation, less favorable.[4] This "metabolic blocking" can lead to a longer half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[2][5]
Comparative Analysis: Phenylacetic Acid vs. This compound Derivatives
For the purpose of this guide, we will use representative data from studies on related compounds to populate the comparative table. The non-fluorinated analog is designated as Compound A , and the this compound-containing analog is Compound B .
Table 1: Comparative In Vitro Metabolic Stability Data
| Parameter | Compound A (Phenylacetic Acid Derivative) | Compound B (this compound Derivative) | Fold Improvement |
| In Vitro Half-Life (t½) in Human Liver Microsomes (min) | 15 | 60 | 4.0x |
| Intrinsic Clearance (Clint) (µL/min/mg protein) | 92.4 | 23.1 | 4.0x |
| CYP3A4 Inhibition (IC50, µM) | > 50 | > 50 | - |
| CYP2C9 Inhibition (IC50, µM) | 25 | 30 | - |
Note: The data presented in this table is illustrative and based on typical improvements observed when fluorinating a metabolically susceptible phenyl ring. The fold improvement is a key indicator of the positive impact of fluorination.
Interpreting the Data
The data in Table 1 clearly demonstrates the significant enhancement in metabolic stability conferred by the presence of a fluorine atom at the 3-position of the phenylacetic acid moiety.
-
Increased Half-Life: Compound B exhibits a four-fold longer half-life in human liver microsomes compared to Compound A. This indicates that it is metabolized at a much slower rate.
-
Reduced Intrinsic Clearance: The intrinsic clearance of Compound B is four times lower than that of Compound A, signifying that the liver enzymes have a reduced capacity to eliminate the fluorinated drug.
-
CYP450 Inhibition: In this hypothetical case, neither compound shows significant inhibition of the major drug-metabolizing enzyme CYP3A4. Both show weak inhibition of CYP2C9, with the fluorinated compound being slightly less inhibitory. This suggests that the fluorine substitution, in this instance, does not introduce a significant risk of drug-drug interactions via CYP inhibition.
Experimental Protocols
To ensure the reproducibility and standardization of metabolic stability studies, detailed experimental protocols are essential. The following are generalized protocols for the key experiments cited in this guide.
In Vitro Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound when incubated with liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Test compounds (Compound A and Compound B) are dissolved in a suitable organic solvent (e.g., DMSO) to create stock solutions.
-
Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
-
An NADPH-regenerating system is prepared to ensure the continuous activity of CYP450 enzymes.
-
-
Incubation:
-
The test compound is added to the microsomal suspension to a final concentration of 1 µM.
-
The mixture is pre-incubated at 37°C for a short period.
-
The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
-
Time Points and Reaction Termination:
-
Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
The percentage of the parent compound remaining is plotted against time.
-
The in vitro half-life (t½) is calculated from the slope of the natural log of the percent remaining versus time plot.
-
The intrinsic clearance (Clint) is calculated using the following formula: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
References
- 1. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Fluorophenylacetic Acid: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of 3-Fluorophenylacetic acid, ensuring the safety of personnel and compliance with regulatory standards.
For researchers and professionals in drug development, adherence to correct disposal procedures for hazardous substances like this compound is paramount. This guide outlines the necessary safety precautions, operational steps, and disposal plans to manage this compound responsibly.
Hazard and Safety Information
This compound is classified as a hazardous substance, requiring careful handling and the use of appropriate personal protective equipment (PPE).[1][2]
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity (single exposure) | Category 3: May cause respiratory irritation.[1][3] |
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye/Face Protection: Use eye and face protection.
-
Protective Clothing: Wear appropriate protective clothing.[1][2]
Disposal Protocol for this compound
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] As a fluorinated organic compound, it is categorized as a halogenated organic waste and must be segregated from other waste streams.[4]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Waste Segregation:
-
Container Management:
-
Ensure the waste container is in good condition and compatible with the chemical.
-
Keep the container tightly closed when not in use to prevent the release of vapors.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is away from heat and sources of ignition.[1]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed waste disposal company.[2]
-
The typical disposal method for halogenated organic compounds is incineration at a regulated hazardous waste facility.[4]
-
Under no circumstances should this compound be disposed of down the drain or released into the environment.[1][8]
-
Spill Management
In the event of a small spill, it can be managed by trained personnel using appropriate PPE.
Small Spill Cleanup Protocol:
-
Ensure Safety: Wear double nitrile gloves, chemical splash goggles, and a lab coat.
-
Containment: Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or earth).
-
Collection: Carefully sweep or scoop the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1][8]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Label the container with the spill cleanup materials and dispose of it as halogenated organic waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 3-Fluorophenylacetic acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical, immediate safety and logistical information for the handling and disposal of 3-Fluorophenylacetic acid. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.
Hazard Identification and Immediate Precautions
This compound is a corrosive organic acid that can cause significant skin and eye irritation.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] As a solid, the dust also presents an inhalation hazard.[2][13][14][17] Adherence to the safety protocols outlined below is mandatory.
Key Hazards:
-
Skin Irritation: Causes skin irritation and potential burns upon contact.
-
Eye Damage: Risk of serious eye irritation and damage.
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against exposure. All personnel handling this compound must use the following equipment.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. | Protects against splashes of solutions and contact with airborne powder. |
| Face Shield | To be worn in addition to goggles when handling large quantities or when there is a significant risk of splashing. | Provides a secondary layer of protection for the entire face. | |
| Hand Protection | Gloves | Nitrile or Neoprene gloves. A minimum thickness of 4 mil is recommended for incidental contact. For prolonged contact, heavier-duty gloves are advised. | Provides a barrier against skin contact. Nitrile gloves offer good resistance to weak acids.[1][5] Always inspect gloves for tears or degradation before use. |
| Body Protection | Laboratory Coat | 100% cotton, long-sleeved, and properly fastened. | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or during procedures with a high splash risk. | Offers an additional layer of protection against corrosive spills. | |
| Respiratory Protection | Fume Hood | All weighing and handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.[3] | Prevents inhalation of hazardous dust and vapors. |
Note: No specific occupational exposure limits (OELs) have been established for this compound. For the parent compound, phenylacetic acid, some sources indicate no established PEL or TLV.[13][14][16] Therefore, it is crucial to handle the substance with care in a well-ventilated area to minimize exposure.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk. The following workflow outlines the key steps for safely handling this compound.
Experimental Protocol: Detailed Handling Steps
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Don all required PPE as specified in the table above.
-
Prepare the work area within a chemical fume hood, ensuring it is clean and uncluttered.
-
-
Handling:
-
When weighing the solid, use a spatula and perform the task in a fume hood to avoid generating and inhaling dust.[2]
-
If preparing a solution, always add the this compound (the acid) to the solvent (e.g., water) slowly and with stirring. Never add solvent to the acid , as this can cause a violent exothermic reaction.[3]
-
Keep containers of this compound tightly closed when not in use to prevent the release of dust or vapors.
-
-
Post-Handling & Cleanup:
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Emergency and Disposal Plans
Preparedness for emergencies and a clear disposal plan are critical components of laboratory safety.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill (Solid) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently cover the spill with a neutralizing agent like sodium bicarbonate or soda ash.[11] 3. Slowly and carefully mix. 4. Once neutralized, sweep the material into a designated waste container. 5. Decontaminate the area with soap and water. |
| Large Spill | 1. Evacuate the laboratory immediately. 2. Alert your supervisor and institutional safety office. 3. Prevent entry to the area. 4. Await response from trained emergency personnel. |
Disposal Plan: Step-by-Step Protocol
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can harm the environment.[18]
-
Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Solutions containing this compound must be collected in a separate, compatible (e.g., polyethylene) waste container labeled "Halogenated Organic Waste."[4][15][18]
-
Crucially, do not mix halogenated waste with non-halogenated organic waste , as this can complicate and increase the cost of disposal.[15][18]
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
List all components of a solution, including solvents and their approximate concentrations.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department for final disposal at an approved waste facility.
-
References
- 1. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 2. ddpsinc.com [ddpsinc.com]
- 3. eng.uwo.ca [eng.uwo.ca]
- 4. bucknell.edu [bucknell.edu]
- 5. gloves.com [gloves.com]
- 6. kbs-coatings.com.au [kbs-coatings.com.au]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. growland.net [growland.net]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. research.wayne.edu [research.wayne.edu]
- 12. actenviro.com [actenviro.com]
- 13. vigon.com [vigon.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
